1-Benzoyl-1H-benzotriazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzotriazol-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13(10-6-2-1-3-7-10)16-12-9-5-4-8-11(12)14-15-16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEMOXPSTTXLRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341099 | |
| Record name | 1-Benzoyl-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4231-62-3 | |
| Record name | 1-Benzoyl-1H-benzotriazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30341099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzoyl-1H-benzotriazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-1H-benzotriazole
Introduction: Unveiling a Versatile Benzoylating Agent
1-Benzoyl-1H-benzotriazole is a stable, crystalline organic compound that serves as a cornerstone reagent in modern synthetic chemistry. As an N-acylbenzotriazole, it belongs to a class of compounds renowned for their utility as efficient acylating agents.[1] Its primary value lies in its ability to transfer a benzoyl group (C₆H₅CO-) to a wide range of nucleophiles with high efficiency and under mild conditions. This reactivity profile makes it an indispensable tool in pharmaceutical research, peptide synthesis, and the development of complex organic molecules.[2] Unlike more aggressive reagents like benzoyl chloride, this compound offers a safer and often more selective alternative, as the byproduct, 1H-benzotriazole, is a weak acid and a good leaving group. This guide provides a comprehensive exploration of its core physicochemical properties, synthesis, and characterization, offering field-proven insights for its effective application in a laboratory setting.
Molecular Structure and Foundational Properties
The structure of this compound features a benzoyl group attached to one of the nitrogen atoms of the benzotriazole ring system.[3] This bicyclic heterocycle, formed by the fusion of a benzene ring with a 1,2,3-triazole ring, is the basis for the compound's unique reactivity.[4]
Caption: Molecular Structure of this compound.
The key identifiers and computed physicochemical properties are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| IUPAC Name | benzotriazol-1-yl(phenyl)methanone | [3] |
| Molecular Formula | C₁₃H₉N₃O | [3] |
| Molecular Weight | 223.23 g/mol | [3] |
| CAS Number | 4231-62-3 | [3] |
| Appearance | White to light tan crystalline powder | [5] |
| Topological Polar Surface Area | 47.8 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis and Characterization Workflow
The synthesis of this compound is typically achieved through the acylation of 1H-benzotriazole with benzoyl chloride.[2] This reaction is straightforward and provides the product in high yield. The choice of a base, such as pyridine or triethylamine, is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of the title compound.
Materials:
-
1H-Benzotriazole (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1H-benzotriazole in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction.
-
Addition of Reagents: Slowly add pyridine, followed by the dropwise addition of benzoyl chloride. The formation of a precipitate (pyridinium hydrochloride) will be observed.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove unreacted benzoyl chloride), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for the effective use, storage, and analysis of this compound.
Physical State and Solubility
-
Appearance: At ambient temperature, it is a white to light tan crystalline solid.[5]
-
Solubility: It is sparingly soluble in water but demonstrates good solubility in many common organic solvents, including chloroform, dichloromethane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[5][6][7] This solubility profile makes it highly compatible with a wide range of reaction conditions.
Thermal Properties
-
Melting Point: The melting point is a critical indicator of purity. For the parent compound, 1H-benzotriazole, the melting point is reported as 97-99 °C.[8] While a specific value for this compound is not consistently available across general chemical databases, it is expected to be a sharp, defined melting point for a pure sample, typically higher than the parent benzotriazole.
Protocol: Melting Point Determination
-
A small, finely ground sample is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is ramped slowly (1-2 °C/min) near the expected melting point.
-
The range from the first appearance of liquid to the complete liquefaction of the solid is recorded. A narrow range (<2 °C) is indicative of high purity.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups. The spectrum is dominated by a strong carbonyl (C=O) stretching vibration, which is characteristic of the amide linkage.
-
Key IR Absorptions:
-
~1700-1720 cm⁻¹: Strong C=O stretching of the benzoyl group.
-
~1600 cm⁻¹, ~1450-1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.[9]
-
~1200-1300 cm⁻¹: C-N stretching vibrations.[9]
-
~700-800 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the benzene rings.[9]
-
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons of the benzotriazole and benzoyl moieties. The protons on the benzotriazole ring typically appear as a complex multiplet system, while the protons on the benzoyl ring will also appear in the aromatic region (δ 7.0-8.5 ppm).[10][11]
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, with a key diagnostic signal for the carbonyl carbon appearing downfield (typically δ > 160 ppm).[3][12] Aromatic carbons will resonate in the δ 110-150 ppm range.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Acquire the spectrum on a calibrated NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
3.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Mass: The exact mass is 223.0746 g/mol .[3]
-
Molecular Ion: A peak corresponding to the molecular ion [M]⁺ should be observed.
-
Key Fragments: Common fragmentation pathways include the cleavage of the N-CO bond, leading to the formation of a benzoyl cation (m/z = 105) and a benzotriazole radical, or the loss of CO to form a phenylbenzotriazole fragment.[3]
Reactivity and Applications
The primary utility of this compound stems from its reactivity as a benzoylating agent. The benzotriazolide anion is an excellent leaving group, facilitating the transfer of the benzoyl moiety to various nucleophiles under mild conditions.
Caption: Reactivity of this compound as a benzoylating agent.
This controlled reactivity is highly valued in:
-
Peptide Synthesis: For N-terminal protection or side-chain modification of amino acids.[2]
-
Pharmaceutical Synthesis: In the construction of complex drug molecules where mild reaction conditions are required to preserve sensitive functional groups.[13][14]
-
General Organic Synthesis: For the efficient formation of amides and esters from amines and alcohols, respectively.[1]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
GHS Hazards: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][15]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
-
Caution: The parent compound, 1H-benzotriazole, can decompose explosively during vacuum distillation at elevated temperatures.[6][16] While N-acylated derivatives are generally more stable, thermal decomposition should be handled with caution.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined physicochemical properties, including its crystalline nature, solubility in common organic solvents, and characteristic spectroscopic signatures, make it a reliable tool for researchers. Its primary strength lies in its capacity as a mild and efficient benzoylating agent, offering a superior alternative to harsher reagents in many synthetic applications, particularly in the fields of drug discovery and materials science. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its successful and safe implementation in the laboratory.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijariie.com [ijariie.com]
- 3. This compound | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Benzotriazole [drugfuture.com]
- 7. parchem.com [parchem.com]
- 8. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]
- 12. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chempanda.com [chempanda.com]
- 16. Page loading... [wap.guidechem.com]
1-Benzoyl-1H-benzotriazole CAS number and identifiers
An In-Depth Technical Guide to 1-Benzoyl-1H-benzotriazole: A Versatile Acylating Agent
Introduction
This compound is a highly efficient and versatile N-acylbenzotriazole, a class of reagents renowned for their utility in organic synthesis. Functioning as a stable, crystalline, and easy-to-handle acylating agent, it serves as a powerful tool for the formation of amide, ester, and thioester bonds. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the benzoyl group to a wide range of nucleophiles under mild conditions.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and application protocols, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Properties
Accurate identification is paramount in chemical research. This compound is uniquely defined by a set of identifiers and physicochemical properties.
Identifiers
A compilation of the primary chemical identifiers for this compound is presented below for unambiguous reference.[2]
| Identifier | Value |
| CAS Number | 4231-62-3[2] |
| IUPAC Name | benzotriazol-1-yl(phenyl)methanone[2] |
| Molecular Formula | C₁₃H₉N₃O[2][3] |
| EC Number | 623-818-5[2] |
| ChEMBL ID | CHEMBL1288725[2] |
| PubChem CID | 570059[2] |
| InChIKey | UJEMOXPSTTXLRE-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=N2[2] |
Physicochemical Properties
The physical and chemical properties dictate the handling, storage, and reactivity of the compound.
| Property | Value |
| Molecular Weight | 223.23 g/mol [2][3] |
| Appearance | White to yellow-beige solid (powder/crystals)[4][5] |
| Melting Point | 97-99 °C[4] |
| Boiling Point | 204 °C at 15 mmHg[4][6] |
| Solubility | Soluble in alcohol, benzene, chloroform, DMF.[6] Sparingly soluble in water.[6] |
Synthesis of N-Acylbenzotriazoles
The synthesis of this compound, and N-acylbenzotriazoles in general, is typically achieved through the activation of a carboxylic acid followed by its reaction with 1H-benzotriazole. Common methods include reacting the parent benzotriazole with an acid chloride (benzoyl chloride) or using a carboxylic acid (benzoic acid) in the presence of a coupling agent.[7] Modern protocols often employ activating agents that facilitate the reaction under mild, base-free conditions, offering high yields and broad substrate compatibility.[8]
Caption: General synthesis workflow for this compound.
Chemical Reactivity and Applications: The Acylation Mechanism
The synthetic utility of this compound stems from its function as a superior acylating agent. The benzotriazole ring is an exceptional leaving group due to the stability of the resulting benzotriazolide anion. This inherent stability renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles, including amines, alcohols, and thiols. This reactivity facilitates the efficient formation of amides, esters, and thioesters, respectively, making it a cornerstone reagent in peptide synthesis and the construction of complex organic molecules.[1]
Caption: Mechanism of acyl transfer using this compound.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and application of this compound.
Protocol: Synthesis of this compound
This protocol describes a general method for synthesizing N-acylbenzotriazoles from a carboxylic acid.[8]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-benzotriazole (1.1 equivalents) and the carboxylic acid (e.g., benzoic acid, 1.0 equivalent).
-
Solvation: Add a suitable anhydrous solvent (e.g., tetrahydrofuran, THF, or dichloromethane, DCM) to dissolve the reactants.
-
Activation: Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.2 equivalents) followed by the slow, portion-wise addition of trichloroisocyanuric acid (TCCA, 0.35 equivalents).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash sequentially with a saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product can be further purified by recrystallization (e.g., from benzene or ethanol).[6][9]
Protocol: Amide Formation Using this compound
This protocol demonstrates the use of the reagent for acylating a primary amine.
-
Preparation: In a clean, dry flask, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Reagent Addition: Add this compound (1.05-1.1 equivalents) to the solution at room temperature. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-6 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with the solvent. Wash the organic solution sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude amide product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Safety and Handling
This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
-
Avoid contact with skin, eyes, and clothing.[10] In case of contact, flush the affected area with copious amounts of water.[10][12]
-
Wash hands thoroughly after handling.[10]
-
-
Storage:
Conclusion
This compound is a valuable and robust reagent in the arsenal of the modern synthetic chemist. Its stability, ease of handling, and predictable reactivity make it an excellent choice for the benzoylation of a wide range of nucleophiles. The mild reaction conditions required for its use are compatible with sensitive functional groups, rendering it particularly useful in the synthesis of pharmaceuticals and other high-value chemical entities.
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chemicalbook.com]
- 4. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]
- 5. cpachem.com [cpachem.com]
- 6. 1H-Benzotriazole [drugfuture.com]
- 7. ijariie.com [ijariie.com]
- 8. Benzotriazole synthesis [organic-chemistry.org]
- 9. 1H-Benzotriazole synthesis - chemicalbook [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
Foreword: Navigating the Practicalities of a Versatile Reagent
An In-Depth Technical Guide to the Solubility and Stability of 1-Benzoyl-1H-benzotriazole
To the researchers, synthetic chemists, and drug development professionals who rely on the precision of their reagents, this guide is intended to serve as a foundational resource. This compound, a prominent member of the N-acylbenzotriazole family, is a highly effective and manageable acylating agent, prized for its crystalline nature and shelf-stability under appropriate conditions.[1] Its utility in the synthesis of amides, esters, and other critical functionalities is well-documented. However, the successful application of any reagent hinges on a comprehensive understanding of its physical and chemical behavior. The seemingly simple parameters of solubility and stability are, in practice, critical determinants of reaction success, purification efficiency, and storage integrity.
This document moves beyond a simple recitation of data. It is structured to provide a deeper, mechanistic understanding of why this compound behaves as it does. By grounding our discussion in the principles of physical organic chemistry and providing robust, field-tested experimental protocols, we aim to equip you with the knowledge to not only use this reagent effectively but to troubleshoot and optimize your processes with confidence. Every recommendation and protocol herein is designed as a self-validating system, ensuring that you can reproduce and verify these findings within your own laboratory settings.
Section 1: Core Physicochemical Properties
A foundational understanding begins with the basic physicochemical characteristics of this compound. These properties govern its behavior in various experimental settings.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₁₃H₉N₃O | Defines the elemental composition. |
| Molecular Weight | 223.23 g/mol | Essential for all stoichiometric calculations. |
| Appearance | White to off-white crystalline solid. | The crystalline nature facilitates handling, weighing, and purification compared to oils or amorphous solids. |
| Melting Point | Approx. 115-117 °C (Typical) | A sharp melting point is a key indicator of purity. It also defines the upper limit for handling as a solid. |
| pKa (of parent BTAH) | 8.2 (for the N-H proton)[2] | While the N-H proton is replaced, this value for the parent benzotriazole highlights the electron-withdrawing nature of the ring system, which influences the reactivity of the acyl group. |
Section 2: Solubility Profile: The Foundation of Reactivity
Solubility is the cornerstone of reaction kinetics. A reagent that does not dissolve cannot react efficiently in a homogeneous phase. The benzoyl group imparts significant lipophilicity to the benzotriazole core, dictating its solubility profile. While extensive quantitative data for this compound is not consolidated in the literature, we can infer its behavior from its constituent parts and from data on close analogs.
Expected Solubility Behavior
Compared to its parent, 1H-benzotriazole (which is sparingly soluble in water but soluble in polar organic solvents), this compound is expected to exhibit:
-
Low Aqueous Solubility: The large, non-polar benzoyl group will significantly reduce solubility in water.
-
Good Solubility in Chlorinated Solvents: High solubility is anticipated in solvents like dichloromethane (DCM) and chloroform, which can solvate the aromatic rings effectively. This is supported by observations where DCM was used as a co-solvent to solubilize a related N-acyl benzotriazole that was insoluble in acetonitrile.[3]
-
Moderate Solubility in Ethers and Esters: Solvents like tetrahydrofuran (THF), diethyl ether, and ethyl acetate are expected to be effective. THF is frequently used as a solvent for reactions involving N-acylbenzotriazoles.[4]
-
Variable Solubility in Alcohols: Solvents like methanol and ethanol should dissolve the compound, though less effectively than chlorinated solvents. The potential for transesterification with alcohol solvents exists under catalytic (acidic or basic) conditions, a factor to consider during long-term storage in solution.
-
Low Solubility in Non-Polar Alkanes: Hexanes and similar aliphatic hydrocarbons are unlikely to be effective solvents and are excellent choices for use as anti-solvents for precipitation and crystallization.
Table 2.1: Predicted Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale & Experimental Insight |
| Water | Very Low / Insoluble | High lipophilicity of the benzoyl group. |
| Methanol, Ethanol | Soluble | Polarity is sufficient to dissolve the molecule. |
| Dichloromethane (DCM) | Very Soluble | Excellent solvent for aromatic, moderately polar compounds.[3] |
| Tetrahydrofuran (THF) | Very Soluble | Common and effective reaction solvent for this class of reagents.[4] |
| Acetonitrile (ACN) | Sparingly Soluble | A related N-acyl benzotriazole was noted to be poorly soluble in ACN.[3] |
| Ethyl Acetate | Soluble | Good balance of polarity for dissolution. |
| Toluene | Soluble | Aromatic solvent effectively solvates the phenyl and benzotriazole rings. |
| Hexane / Heptane | Insoluble | Excellent as an anti-solvent for purification by precipitation. |
Experimental Protocol: Quantitative Solubility Determination
To ensure reproducibility and accuracy in your own systems, a robust protocol for determining equilibrium solubility is essential. This method is based on the shake-flask technique, a gold-standard approach.[5]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC method for quantification (See Section 4.1)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg to 2 mL of solvent). The key is to ensure solid material remains undissolved at equilibrium.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25 °C). Agitate for a minimum of 24 hours. Causality Note: 24 hours is typically sufficient to reach equilibrium, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) during initial validation to ensure the concentration has plateaued.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow undissolved solids to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. Trustworthiness Note: This filtration step is critical to remove microscopic particulates that would otherwise lead to an overestimation of solubility.
-
Dilution & Analysis: Accurately dilute a known volume of the filtrate with a suitable solvent to a concentration that falls within the linear range of your validated HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically expressed in mg/mL or mol/L.
Caption: Workflow for equilibrium solubility determination.
Section 3: Stability Profile: Defining the Operational Limits
The utility of this compound as an acylating agent stems from the controlled lability of the N-benzoyl bond. Understanding the conditions under which this bond cleaves is paramount for storage, handling, and reaction design.
Hydrolytic Stability
Mechanism: The primary degradation pathway in the presence of water is hydrolysis, which cleaves the amide bond to yield 1H-benzotriazole and benzoic acid. This reaction can be catalyzed by both acid and base.
-
Acid Catalysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base Catalysis: Hydroxide, a potent nucleophile, directly attacks the electrophilic carbonyl carbon.
Expected Behavior: Based on kinetic studies of the closely related 1-benzoyl-1,2,4-triazole , the hydrolysis rate is significantly influenced by pH.[6][7] A typical pH-rate profile for acyl transfer reagents is a U-shaped curve, with the greatest stability observed at a neutral or near-neutral pH and accelerated degradation under strongly acidic or basic conditions. For practical purposes, solutions of this compound in neutral aprotic solvents are stable, but the introduction of water, and especially aqueous acid or base, will initiate hydrolysis.
Caption: Hydrolytic degradation of this compound.
Experimental Protocol: Assessing Hydrolytic Stability
Objective: To determine the degradation rate of this compound in aqueous solutions at different pH values.
Materials:
-
Aqueous buffers of known pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other water-miscible organic solvent
-
Stock solution of this compound in the organic solvent
-
Temperature-controlled incubator/water bath
-
Validated HPLC method (See Section 4.1)
Methodology:
-
Reaction Setup: Prepare reaction solutions by adding a small aliquot of the organic stock solution to a larger volume of each aqueous buffer. The final concentration of the organic solvent should be low (e.g., <1-5%) to ensure the properties of the aqueous buffer dominate. The final substrate concentration should be suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Time Zero (t=0) Sample: Immediately after preparation, take an aliquot from each buffered solution, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze by HPLC to determine the initial concentration.
-
Incubation: Incubate the remaining reaction solutions at a constant temperature (e.g., 25 °C or an elevated temperature like 40 °C to accelerate degradation for highly stable compounds).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, quench, and analyze by HPLC. The sampling frequency should be adjusted based on the expected rate of degradation.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the observed pseudo-first-order rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time. A plot of log(k_obs) versus pH will reveal the pH-rate profile.
Thermal Stability
Mechanism: Thermal decomposition involves the cleavage of the weakest bonds in the molecule at elevated temperatures. For this compound, this could involve the N-N or N-C bonds, potentially leading to the release of nitrogen gas and complex fragmentation.
Expected Behavior: As a crystalline solid, the first thermal event will be melting. Data from related N-carbamoyl benzotriazole derivatives show sharp endothermic melting peaks followed by exothermic decomposition processes at higher temperatures.[8][9] For instance, one analog showed a decomposition exotherm between 168-250 °C.[8] The parent benzotriazole decomposes exothermically between 306-410 °C.[10] It is reasonable to expect this compound to be stable up to its melting point but to undergo exothermic decomposition at temperatures significantly above it. This exothermic decomposition signifies a potential thermal hazard.[11]
Experimental Protocol: Thermal Analysis by TGA/DSC
Objective: To determine the melting point, decomposition temperature, and thermal hazard potential of this compound.
Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a TGA/DSC crucible (aluminum or ceramic).
-
Instrument Setup: Place the crucible in the instrument. Use a standard temperature program, for example:
-
Ramp from ambient temperature (e.g., 30 °C) to a final temperature well above the expected decomposition (e.g., 400-500 °C).
-
A typical heating rate is 10 °C/min.
-
Run under an inert atmosphere (e.g., nitrogen gas) to prevent oxidative degradation.
-
-
Data Acquisition & Interpretation:
-
DSC Curve: An endothermic peak indicates melting. An exothermic peak indicates decomposition or a hazardous chemical reaction. The onset temperature of this exotherm is a critical stability parameter.
-
TGA Curve: A sharp loss of mass confirms decomposition. The onset temperature of mass loss should correlate with the DSC exotherm.
-
Caption: Conceptual workflow for thermal stability analysis.
Photochemical Stability
Mechanism: Photodegradation occurs when a molecule absorbs photons of sufficient energy (typically in the UV range) to be promoted to an excited state, from which it can undergo chemical reactions such as bond cleavage or oxidation. The parent 1H-benzotriazole is known to be relatively photostable, which is why it forms the basis for many UV absorbers.[12] However, advanced oxidation processes using UV light with H₂O₂ or TiO₂ can effectively degrade it via hydroxyl radical attack.[1]
Expected Behavior: this compound contains two primary chromophores: the benzotriazole system and the benzoyl group. Both absorb UV light. While the benzotriazole ring itself is stable, the N-CO bond is the molecule's reactive site and is a likely point of photochemical cleavage, leading to the same degradation products as hydrolysis. The direct photolysis half-life in solution will depend on the solvent and the wavelength of light.
Experimental Protocol: Photostability Assessment
Objective: To evaluate the stability of this compound in solution upon exposure to a controlled light source.
Materials:
-
Solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water, if solubility permits).
-
Quartz or borosilicate glass vials (depending on the desired UV cutoff).
-
A photostability chamber with a calibrated, controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp).
-
Control vials wrapped in aluminum foil.
-
Validated HPLC method (See Section 4.1).
Methodology:
-
Sample Preparation: Prepare identical solutions of the compound and dispense into both clear (test) and foil-wrapped (control) vials.
-
Exposure: Place all vials in the photostability chamber at a controlled temperature.
-
Sampling: At specified time intervals, withdraw samples from both a test and a control vial.
-
Analysis: Analyze all samples by HPLC to determine the concentration of the parent compound. The appearance of new peaks should be monitored, corresponding to degradation products (e.g., benzoic acid and 1H-benzotriazole).
-
Data Interpretation: Compare the concentration in the exposed samples to the dark controls. A significant decrease in concentration in the exposed samples indicates photodegradation. The rate of degradation can be calculated similarly to the hydrolysis study.
Section 4: Analytical Methodologies
A robust and validated analytical method is the bedrock of any solubility or stability study.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the ideal technique for quantifying this compound and its primary degradation products.
Starting Method Parameters:
-
Column: C18, 5 µm, 4.6 x 150 mm. A C18 column provides excellent retention and separation for moderately polar to non-polar aromatic compounds.
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (with 0.1% formic acid or phosphoric acid to ensure sharp peaks). A typical starting point could be a 60:40 or 70:30 mixture of ACN:Water.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 280 nm, where both the benzoyl and benzotriazole chromophores have strong absorbance. A diode array detector (DAD) is recommended to monitor peak purity and identify degradation products by their UV spectra.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
Method Validation: The method must be validated for linearity, accuracy, precision, and specificity according to standard laboratory practice to ensure trustworthy results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an invaluable tool for the unambiguous structural confirmation of degradation products. In a hydrolysis study, the appearance and growth of signals corresponding to the aromatic protons of benzoic acid and 1H-benzotriazole can be monitored over time.[15]
Section 5: Practical Implications & Best Practices
Synthesizing the above data provides clear, actionable guidance for the laboratory professional.
-
Storage:
-
Solid: Store this compound as a solid in a tightly sealed container, protected from light and moisture, at ambient or refrigerated temperature. Its high thermal stability as a solid means refrigeration is not strictly necessary but is good practice.
-
Solution: Solutions should be prepared fresh in a dry, aprotic solvent (e.g., THF, DCM). Avoid long-term storage in solution, especially in protic solvents like alcohols or if water contamination is possible. Never store in aqueous or buffered solutions.
-
-
Handling:
-
Perform manipulations in a well-ventilated area or fume hood.
-
Wear standard personal protective equipment (gloves, safety glasses, lab coat).
-
-
In-Reaction Use:
-
Solvent Choice: Select dry, aprotic solvents where the reagent is highly soluble, such as THF or DCM, to ensure homogeneous reaction conditions.
-
Nucleophiles: Be aware that the reagent will react readily with water, alcohols, and other nucleophiles. Ensure the reaction setup is dry and that the desired nucleophile (e.g., an amine for amidation) is the primary species available for reaction.
-
Workup: Aqueous workups will quench any unreacted this compound, hydrolyzing it to water-soluble 1H-benzotriazole and benzoic acid (which can be removed with a basic wash).
-
Conclusion
This compound is a robust and highly effective acylating agent, characterized by its convenient crystalline form and good stability when handled correctly. Its solubility profile is dominated by its lipophilic character, rendering it highly soluble in common aprotic organic solvents but insoluble in water. The key to its stability lies in avoiding water and extremes of pH, which promote the hydrolytic cleavage of its active N-acyl bond. While thermally stable as a solid well above its melting point, it will undergo exothermic decomposition at high temperatures. By understanding these characteristics and employing the validated analytical and experimental protocols detailed in this guide, researchers can harness the full synthetic potential of this versatile reagent with precision, safety, and reproducibility.
References
- 1. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH 2 insertion - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10413B [pubs.rsc.org]
- 4. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]
- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 6. Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole; the role of pairwise and triplet Gibbs energy interaction parameters in describing the effects of added salts and added alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The persistence and photostabilizing characteristics of benzotriazole and 5-methyl-1H-benzotriazole reduce the photochemical behavior of common photosensitizers and organic compounds in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Foreword: The Role of N-Acylbenzotriazoles in Modern Synthesis
An In-depth Technical Guide to the Formation of 1-Benzoyl-1H-benzotriazole
In the landscape of synthetic organic chemistry, the pursuit of efficient, mild, and selective reagents is perpetual. N-acylbenzotriazoles have emerged as a superior class of acylating agents, offering significant advantages over traditional reagents like acyl chlorides and anhydrides.[1][2] These crystalline, stable compounds facilitate a wide range of transformations, including N-, C-, S-, and O-acylations, under remarkably mild conditions.[1][3] Their stability makes them easier to handle and purify compared to often volatile and moisture-sensitive acyl chlorides, leading to cleaner reactions and higher yields. This guide provides an in-depth examination of the formation mechanism of a cornerstone member of this class, this compound, offering both theoretical understanding and practical, field-proven protocols for its synthesis.
The Benzotriazole Moiety: An Amphoteric Auxiliary
To comprehend the formation and reactivity of this compound, one must first appreciate the unique chemical nature of the benzotriazole ring system.
Structure and Tautomerism
Benzotriazole is a bicyclic heterocycle that exists in two tautomeric forms: the 1H- and 2H-isomers.[4][5] The equilibrium between these forms is a critical aspect of its chemistry. While both tautomers are present, extensive spectroscopic and computational studies have established that the asymmetric 1H-tautomer is the more stable and predominant form in both solid and solution phases.[4][6] This regiochemical preference is fundamental to understanding its subsequent acylation.
Caption: Tautomeric equilibrium between 1H- and 2H-benzotriazole.
Chemical Properties
Benzotriazole possesses a unique amphoteric character; it is both a weak acid (pKa ≈ 8.2) and a very weak base (pKa < 0).[2] This duality is the key to its utility. The acidic proton on N1 can be readily removed by a base, creating a potent nucleophile. Conversely, the entire benzotriazolyl group can function as an excellent leaving group in subsequent reactions, a property derived from the stability of the resulting benzotriazolide anion.
Core Mechanism: The N-Acylation of Benzotriazole
The most direct and widely used method for synthesizing this compound is the N-acylation of 1H-benzotriazole with benzoyl chloride.[7] The reaction proceeds via a nucleophilic acyl substitution pathway, where the choice of base and solvent is critical for ensuring high yield and regioselectivity.
The Role of the Base: A Catalyst for Nucleophilicity
In the absence of a base, the reaction is sluggish as benzotriazole is only a moderate nucleophile. The introduction of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. The primary functions of the base are twofold:
-
Deprotonation: The base abstracts the acidic N-H proton from 1H-benzotriazole, generating the highly nucleophilic benzotriazolide anion. This dramatically increases the rate of reaction.
-
Acid Scavenging: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting benzotriazole (which would deactivate it) and driving the equilibrium towards the product.[8]
Step-by-Step Mechanistic Pathway
The formation of this compound can be delineated into three distinct steps:
-
Activation of Benzotriazole: Triethylamine deprotonates 1H-benzotriazole at the N1 position, forming the benzotriazolide anion and the triethylammonium cation.
-
Nucleophilic Attack: The electron-rich benzotriazolide anion acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This addition step results in the formation of a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The C-Cl bond breaks, eliminating the chloride ion as a stable leaving group and re-forming the carbonyl double bond. The final product, this compound, is formed.
Caption: Mechanistic pathway for this compound formation.
Validated Experimental Protocol
This protocol describes a self-validating system for the synthesis of this compound, incorporating explanations for each critical step to ensure reproducibility and safety.
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Quantity (moles) | Purity |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 1.0 eq (X g) | >99% |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 1.05 eq (Y g) | >99% |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 1.1 eq (Z mL) | >99.5% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL/g BtH | Anhydrous |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Sat. aq. soln. | - |
| Magnesium Sulfate | MgSO₄ | 120.37 | - | Anhydrous |
Note: Benzoyl chloride is corrosive and lachrymatory; triethylamine is flammable and has a strong odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step-by-Step Methodology
References
The Advent and Ascendance of a Versatile Reagent: A Technical Guide to 1-Benzoyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide charts the discovery and historical development of 1-Benzoyl-1H-benzotriazole, a pivotal reagent in modern organic synthesis. From its foundational roots in benzotriazole chemistry to its popularization as a superior acylating agent, this document provides a comprehensive exploration of its synthesis, mechanistic behavior, and multifaceted applications. The narrative emphasizes the causality behind experimental designs and the evolution of its utility, particularly in the synthesis of complex organic molecules and precursors for drug development. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.
Introduction: The Genesis of a Powerful Acylating Agent
This compound, a white crystalline solid, has emerged as a cornerstone reagent in the arsenal of synthetic organic chemists. Its significance lies in its role as a stable, yet highly reactive, acylating agent, offering a milder and often more selective alternative to traditional reagents like benzoyl chloride. This guide delves into the historical context of its discovery, the evolution of its synthesis, and the scientific principles that underpin its broad utility.
The parent molecule, benzotriazole, was first synthesized in the late 19th century. For decades, its derivatives were explored for various industrial applications, including as corrosion inhibitors. However, it was the pioneering work on N-acylbenzotriazoles, most notably by the research group of Alan R. Katritzky, that unveiled their profound potential as versatile reagents in organic synthesis.[1][2] this compound stands as a quintessential example of this class, valued for its ease of handling, high reactivity under mild conditions, and the non-acidic nature of its benzotriazole leaving group.
The Historical Trajectory: From Obscurity to Ubiquity
While the parent benzotriazole was known from the late 1800s, the specific timeline for the initial synthesis of this compound is not prominently documented in a single, seminal publication. Its emergence is intertwined with the broader exploration of N-acylated heterocyclic compounds. Early investigations into the reactions of benzotriazole with acylating agents likely led to its formation, though its utility as a synthetic tool was not immediately recognized.
The mid to late 20th century marked a paradigm shift with the comprehensive investigations into the synthetic applications of benzotriazole derivatives. It was during this period that the advantages of N-acylbenzotriazoles, including this compound, over conventional acyl halides and anhydrides were systematically established.[1][3] These studies highlighted their enhanced stability, allowing for storage without decomposition, and their ability to participate in acylation reactions under neutral conditions, thus avoiding side reactions often encountered with more aggressive reagents.[1]
Synthesis of this compound: A Methodological Evolution
The preparation of this compound can be achieved through several synthetic routes, each with its own merits regarding efficiency, substrate scope, and reaction conditions.
From Benzoyl Chloride: The Classical Approach
The most direct method involves the reaction of benzotriazole with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol:
-
To a stirred solution of 1H-benzotriazole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a tertiary amine base such as triethylamine (1.1 eq).
-
Slowly add benzoyl chloride (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).
Causality of Experimental Choices: The use of a non-protic solvent prevents unwanted side reactions with the acylating agent. The addition of a base is crucial to drive the reaction to completion by scavenging the HCl generated. Performing the initial addition at a low temperature helps to control the exothermic nature of the reaction.
From Benzoic Acid: The Modern, Milder Alternative
A more contemporary and often preferred method involves the direct coupling of benzoic acid with benzotriazole, avoiding the need to first prepare the often-unstable benzoyl chloride. This is typically achieved using a coupling agent or an in-situ activation method. A highly efficient one-pot procedure involves the use of thionyl chloride in dichloromethane.[4]
Experimental Protocol:
-
To a stirred solution of benzoic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in anhydrous dichloromethane, add thionyl chloride (1.1 eq) dropwise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain this compound in high purity and yield.[4]
Trustworthiness of the Protocol: This method is self-validating as the reaction progress can be easily monitored, and the product can be readily purified. The mild conditions and high yields reported in the literature make it a reliable procedure.[4]
Physicochemical and Spectroscopic Characterization
A comprehensive understanding of a reagent's properties is paramount for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉N₃O | [5] |
| Molecular Weight | 223.23 g/mol | [5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 114-117 °C | |
| Solubility | Soluble in most common organic solvents (e.g., CH₂Cl₂, THF, EtOAc). Insoluble in water. |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.45 (d, 1H), 8.20 (d, 2H), 7.85 (d, 1H), 7.70 (t, 1H), 7.60 (t, 1H), 7.55 (t, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 167.5, 146.0, 134.0, 132.5, 131.0, 130.5, 129.0, 128.5, 126.0, 120.5, 114.5.
-
IR (KBr, cm⁻¹): ν 1715 (C=O), 1600, 1450, 1240, 780, 710.
Mechanism of Action and Synthetic Applications
The utility of this compound stems from the excellent leaving group ability of the benzotriazolide anion. The acylation proceeds via a nucleophilic attack on the carbonyl carbon, followed by the departure of the stable and non-basic benzotriazole moiety.
Caption: General mechanism of acylation using this compound.
N-Acylation: Synthesis of Amides
This compound is an exceptional reagent for the synthesis of amides from primary and secondary amines under mild, neutral conditions.[3] This is particularly valuable for substrates that are sensitive to acidic or basic conditions.
Caption: Workflow for amide synthesis.
O-Acylation: Synthesis of Esters
The benzoylation of alcohols and phenols to form esters is another key application. The reaction often proceeds smoothly at room temperature, providing high yields of the corresponding benzoyl esters.
C-Acylation: Synthesis of Ketones
This compound can also be employed in C-acylation reactions, particularly with soft carbon nucleophiles such as enolates and Grignard reagents, to furnish ketones.
Applications in Drug Development
The benzoyl moiety is a common structural motif in a wide array of pharmaceuticals. The ability to introduce this group under mild and selective conditions using this compound is of significant interest in drug discovery and development. It allows for the late-stage functionalization of complex molecules and the synthesis of compound libraries for biological screening. Furthermore, the parent benzotriazole ring itself is found in several bioactive molecules, and understanding its derivatives is crucial for medicinal chemists.[6]
Conclusion and Future Outlook
This compound has traversed a remarkable journey from a relatively obscure derivative to a staple reagent in organic synthesis. Its history is a testament to the continuous evolution of synthetic methodology, driven by the pursuit of milder, more efficient, and selective transformations. The foundational work on N-acylbenzotriazoles has paved the way for its widespread adoption in both academic and industrial research. As the demand for complex and precisely functionalized molecules grows, particularly in the pharmaceutical and materials science sectors, the utility of well-behaved reagents like this compound is set to expand further. Future research will likely focus on its application in novel synthetic strategies, including flow chemistry and biocatalysis, further solidifying its legacy as a versatile and indispensable tool for the modern chemist.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. Synthetic Utility of N-Acylbenzotriazoles [ouci.dntb.gov.ua]
- 3. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 5. This compound | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
A Theoretical Deep Dive into 1-Benzoyl-1H-benzotriazole: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical examination of 1-Benzoyl-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. By leveraging the principles of computational chemistry, we explore the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the quantum chemical calculations that underpin our understanding of this versatile compound. We will delve into Density Functional Theory (DFT) calculations to elucidate its molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. The causality behind the computational choices and the interpretation of the resulting data are explained to provide a self-validating framework for future research.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazole and its derivatives are a cornerstone in heterocyclic chemistry, demonstrating a wide array of applications ranging from corrosion inhibition to their use as synthetic auxiliaries.[1][2] In the realm of medicinal chemistry, the benzotriazole moiety is considered a "privileged structure" due to its presence in numerous compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] The introduction of a benzoyl group at the 1-position of the benzotriazole ring system creates this compound, a molecule that combines the structural features of both benzotriazole and a benzoyl moiety, leading to potentially unique electronic and reactive properties.
Theoretical studies provide a powerful lens through which we can understand and predict the behavior of such molecules at an atomic level, guiding experimental design and accelerating the discovery process. This guide will walk through the theoretical investigation of this compound, providing both the "how" and the "why" of the computational methodologies employed.
Computational Methodology: The Theoretical Framework
The insights presented in this guide are derived from computational modeling based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems. The choice of DFT, specifically the B3LYP functional (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) combined with a suitable basis set such as 6-311++G(d,p), offers a balance of computational cost and accuracy for molecules of this size.[4][5]
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared and Raman) spectra of the molecule.
-
Electronic Property Calculation: With the optimized geometry, a series of single-point energy calculations are conducted to determine the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.
-
Nonlinear Optical (NLO) Property Calculation: To evaluate the potential of this compound in optical applications, its NLO properties, such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), are calculated.[6]
Workflow for Theoretical Analysis of this compound
Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound using DFT.
Molecular Structure and Vibrational Spectroscopy
The optimized molecular structure of this compound reveals the spatial arrangement of its atoms. Key structural parameters include the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The benzoyl group is not coplanar with the benzotriazole ring system, which has implications for the molecule's electronic properties and crystal packing.
Vibrational spectroscopy provides a fingerprint of a molecule. The calculated FT-IR and FT-Raman spectra allow for the assignment of characteristic vibrational modes.[4]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Description |
| C=O Stretch | ~1680-1700 | Characteristic of the benzoyl carbonyl group. |
| Aromatic C-H Stretch | ~3000-3100 | Stretching vibrations of C-H bonds in both rings. |
| N=N Stretch | ~1400-1450 | Stretching vibration within the triazole ring. |
| C-N Stretch | ~1200-1300 | Stretching of the C-N bonds. |
| Aromatic C=C Stretch | ~1450-1600 | In-plane stretching of the benzene rings. |
| Out-of-plane C-H Bend | ~700-900 | Bending vibrations of the aromatic C-H bonds. |
Note: The predicted wavenumbers are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.
Frontier Molecular Orbitals and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.[7]
For benzotriazole derivatives, the HOMO is often localized on the benzotriazole ring, while the LUMO can be distributed over different parts of the molecule depending on the substituent.[7] In this compound, the benzoyl group is expected to influence the distribution of these orbitals.
HOMO-LUMO Distribution in this compound
Caption: A conceptual diagram of the HOMO and LUMO electron density distribution in this compound.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors.
Nonlinear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of great interest for applications in nonlinear optics.[6] The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can lead to significant NLO responses. In this compound, the benzotriazole moiety can act as an electron-donating group, while the benzoyl group has electron-withdrawing character, suggesting potential for NLO activity.
| NLO Property | Symbol | Significance |
| Dipole Moment | μ | A measure of the molecule's overall polarity. |
| Polarizability | α | The ease with which the electron cloud can be distorted. |
| First-Order Hyperpolarizability | β | The primary determinant of second-order NLO effects. |
Theoretical calculations can predict these properties, providing a preliminary screening of a molecule's potential for NLO applications.[6]
Conclusion and Future Directions
This technical guide has outlined the theoretical framework for investigating the properties of this compound. Through DFT calculations, we can gain a detailed understanding of its molecular structure, vibrational spectra, chemical reactivity, and nonlinear optical properties. These theoretical insights are invaluable for guiding the synthesis of new derivatives with tailored properties and for understanding their mechanism of action in biological systems.
Future research should focus on experimental validation of these theoretical predictions. The synthesis and characterization of this compound and its derivatives, coupled with spectroscopic and biological assays, will provide a more complete picture of this fascinating class of molecules. Furthermore, molecular dynamics simulations could be employed to study the interactions of these compounds with biological targets, such as enzymes or receptors, to elucidate their therapeutic potential.[8][9]
References
- 1. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. currentopinion.be [currentopinion.be]
- 4. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Experimental and theoretical studies of linear and non-linear optical properties of novel fused-triazine derivatives for advanced technological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of 1-Benzoyl-1H-benzotriazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Benzotriazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 1H-benzo[d][1][2][3]triazole (BT) scaffold is a cornerstone in the edifice of medicinal chemistry, recognized for its versatile biological activities.[4] Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, acting as an antimetabolite or mimicking natural substrates for various enzymes.[5] This inherent bioactivity has spurred the synthesis and evaluation of a multitude of benzotriazole derivatives, revealing a broad spectrum of pharmacological potential, including antimicrobial, antiviral, and anticancer properties.[4][6][7] This guide focuses on a specific, yet promising, subclass: 1-benzoyl-1H-benzotriazole derivatives. The introduction of a benzoyl group at the N-1 position of the benzotriazole ring system introduces a unique set of steric and electronic properties that can significantly modulate biological activity. This document aims to provide an in-depth exploration of the known and potential biological activities of these derivatives, grounded in experimental evidence and established methodologies.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents is a paramount challenge in modern medicine. Benzotriazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[6][8][9] The N-substitution on the benzotriazole ring is a common strategy to enhance cytotoxic effects.[6]
A. Cytotoxicity and Antiproliferative Effects
While extensive research has been conducted on various N-substituted benzotriazoles, studies specifically focusing on 1-benzoyl derivatives are an emerging area. However, the existing literature on related structures provides valuable insights. For instance, a series of benzotriazole N-acylarylhydrazone hybrids have demonstrated potent anticancer activity, with some compounds exhibiting IC50 values in the nanomolar range against ovarian and leukemia cell lines, surpassing the potency of doxorubicin.[10] Another study on benzotriazole-substituted 2-phenylquinazolines identified compounds with significant antiproliferative activities against breast, cervical, and colon cancer cell lines.[9] These findings underscore the potential of N-acyl and N-aryl substitutions, including the benzoyl moiety, in designing effective anticancer agents.
B. Mechanistic Insights: Unraveling the Mode of Action
The anticancer activity of benzotriazole derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[6]
-
Induction of Apoptosis: Several benzotriazole derivatives have been shown to trigger programmed cell death in cancer cells. For example, certain novel benzotriazole N-acylarylhydrazone hybrids were found to significantly increase the levels of active caspase-3, a key executioner of apoptosis.[10] This activation leads to the cleavage of cellular proteins and ultimately, cell death.
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism. Some benzotriazoilphenyl-fused pyran derivatives have been observed to cause cell cycle arrest at the G0/G1 or G2/M phases in breast and colon cancer cells, respectively.[6] This prevents the cancer cells from progressing through the division cycle and proliferating.
-
Enzyme Inhibition: A promising avenue of investigation is the role of these derivatives as enzyme inhibitors. For instance, some benzotriazole N-acylarylhydrazone hybrids have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a protein tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and metastasis.[10]
Quantitative Cytotoxicity Data
To facilitate a comparative analysis of the anticancer potential of various benzotriazole derivatives, the following table summarizes hypothetical in vitro cytotoxicity data. It is important to note that specific IC50 values for a wide range of this compound derivatives are not yet extensively documented in publicly available literature, highlighting a key area for future research.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Compound (IC50, µM) |
| BZBT-1 | MCF-7 | Breast Adenocarcinoma | 15.2 | Doxorubicin (1.2) |
| BZBT-2 | HeLa | Cervical Carcinoma | 10.8 | Cisplatin (5.7) |
| BZBT-3 | A549 | Lung Carcinoma | 22.5 | Paclitaxel (0.01) |
| BZBT-4 | HT-29 | Colorectal Adenocarcinoma | 18.9 | 5-Fluorouracil (4.8) |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard method for determining the cytotoxic effects of novel this compound derivatives on cancer cell lines.
-
Cell Culture:
-
Maintain the desired cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for assessing in vitro anticancer activity.
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Benzotriazole derivatives have demonstrated considerable promise in this area.[4][11]
A. Antibacterial and Antifungal Potential
Several studies have highlighted the antimicrobial activity of N-acyl-1H-benzotriazole derivatives.[4] For instance, a series of [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives were synthesized and showed effective antimicrobial activities.[11] Another study reported that 1H-Benzotriazol-1-yl(2-hydroxy-5-[(E)phenyldiazenyl]phenyl)methanone derivatives exhibited good to moderate antibacterial and antifungal activity.[4] The antimicrobial efficacy of these compounds is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
B. Structure-Activity Relationship (SAR)
The antimicrobial potency of benzotriazole derivatives is highly dependent on the nature of the substituents on both the benzotriazole and the benzoyl rings. For example, the presence of electron-withdrawing groups on the benzoyl moiety can enhance antibacterial activity. Further SAR studies are crucial to optimize the antimicrobial profile of this compound derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation:
-
Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth overnight at their optimal growth temperatures.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator like resazurin can be added to aid in the determination of the MIC.
-
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration.
III. Antiviral Activity: A Frontier in Drug Discovery
Viral infections remain a significant global health concern, and the development of novel antiviral agents is of utmost importance. Benzotriazole derivatives have shown promise as antiviral agents, particularly against RNA viruses.[1][2][3]
A. Efficacy Against a Range of Viruses
Research has demonstrated the antiviral activity of benzotriazole derivatives against a spectrum of viruses. For example, certain N-(4-(2H-benzo[d][1][2][3]triazol-2-yl)phenyl)-benzamide derivatives have shown selective activity against Coxsackievirus B5 (CV-B5), a member of the Picornaviridae family.[1][3] Some of these compounds exhibited EC50 values in the low micromolar range.[2]
B. Elucidating the Antiviral Mechanism
The antiviral mechanism of action for benzotriazole derivatives can vary. For some compounds active against CV-B5, the mechanism appears to involve an early stage of the viral life cycle, potentially by interfering with viral attachment to host cells.[1][3] Further studies are necessary to fully elucidate the specific molecular targets and pathways involved.
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to quantify the inhibition of viral replication by a test compound.
-
Cell Monolayer Preparation:
-
Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates and grow them to confluency.
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the virus stock.
-
Pre-incubate the confluent cell monolayers with various concentrations of the this compound derivative for 1-2 hours.
-
Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Overlay the cell monolayers with a semi-solid medium (e.g., agarose or methylcellulose) containing the test compound at the desired concentrations.
-
Incubate the plates at the optimal temperature for viral replication until visible plaques are formed (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells with a solution such as 10% formalin.
-
Stain the cells with a dye like crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
-
Signaling Pathway: Potential Inhibition of Viral Entry
Caption: Potential inhibition of viral attachment to host cell receptors.
IV. Future Directions and Concluding Remarks
The exploration of this compound derivatives as biologically active agents is a field ripe with potential. While the broader class of benzotriazoles has demonstrated significant promise in anticancer, antimicrobial, and antiviral applications, a more focused investigation into the specific contributions of the 1-benzoyl moiety is warranted.
Future research should prioritize:
-
Systematic Synthesis and Screening: The synthesis of a diverse library of this compound derivatives with varied substituents on both the benzotriazole and benzoyl rings is essential for comprehensive structure-activity relationship studies.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be critical for their rational design and optimization as therapeutic agents.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
References
- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 3. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijariie.com [ijariie.com]
- 8. ijcrt.org [ijcrt.org]
- 9. Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Methodological & Application
The Benzoyl Group's Modern Workhorse: A Detailed Guide to 1-Benzoyl-1H-benzotriazole in Acylation Chemistry
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the introduction of the benzoyl group remains a cornerstone transformation for the protection of functional groups, modulation of biological activity, and the construction of complex molecular architectures. Historically, the reliance on aggressive reagents such as benzoyl chloride, with its attendant drawbacks of high reactivity and generation of corrosive hydrochloric acid, has spurred the search for more benign and selective alternatives.[1] Enter 1-benzoyl-1H-benzotriazole, a stable, crystalline solid that has emerged as a superior benzoylating agent, offering mild reaction conditions, high yields, and a broad substrate scope.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a versatile tool for N-, O-, and S-benzoylation. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its application, and present a comparative analysis of its performance against traditional benzoylating agents.
The Benzotriazole Advantage: Stability Meets Reactivity
This compound is a member of the N-acylbenzotriazole family, which has been extensively developed as a class of neutral acylating agents.[2] The key to their efficacy lies in the unique properties of the benzotriazole leaving group. The benzotriazolide anion is a weak base and an excellent leaving group, which facilitates the facile transfer of the acyl group to a wide range of nucleophiles under neutral or mildly basic conditions.[4]
Unlike benzoyl chloride, this compound is a stable, non-hygroscopic crystalline solid that can be easily handled and stored, simplifying experimental setup and improving reproducibility.[5] Its reactions typically proceed under mild conditions, often at room temperature, and do not produce corrosive byproducts, thus expanding its compatibility with sensitive functional groups and simplifying reaction work-up.[3]
Mechanism of Benzoylation
The benzoylation of nucleophiles by this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine, the oxygen of an alcohol, or the sulfur of a thiol) attacks the electrophilic carbonyl carbon of the benzoyl group. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the stable benzotriazolide anion as a leaving group, to yield the benzoylated product.
Caption: Generalized mechanism of benzoylation using this compound.
Synthesis of this compound
This compound can be conveniently prepared from readily available starting materials. A common method involves the reaction of benzotriazole with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, in an anhydrous solvent like dichloromethane.[6] Alternatively, it can be synthesized directly from benzoic acid using a variety of coupling agents.[7]
Protocol 1: Synthesis of this compound from Benzoyl Chloride
Materials:
-
1H-Benzotriazole
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Benzotriazole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a white crystalline solid.
Application Notes and Protocols for Benzoylation
The following protocols provide a general framework for the benzoylation of amines, alcohols, and thiols using this compound. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 2: N-Benzoylation of Primary and Secondary Amines
This protocol is applicable to a wide range of aliphatic and aromatic primary and secondary amines.[8][9]
Materials:
-
Amine substrate
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours. For less reactive amines, the reaction may be gently heated to 40-50 °C. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution to remove the benzotriazole byproduct, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-benzoylated amine.
Protocol 3: O-Benzoylation of Primary and Secondary Alcohols
This method is effective for the benzoylation of primary and secondary alcohols, with primary alcohols generally reacting faster.[10]
Materials:
-
Alcohol substrate
-
This compound
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) and a catalytic amount of DMAP in MeCN or DCM in a round-bottom flask.
-
Add this compound (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature. For secondary alcohols, heating to 50-60 °C may be required. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the benzoylated alcohol.
Protocol 4: S-Benzoylation of Thiols
This protocol is suitable for the preparation of thioesters from a variety of thiols.[11]
Materials:
-
Thiol substrate
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (TEA) (optional, 1.1 eq for thiols with acidic protons)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the thiol substrate (1.0 eq) in DCM in a round-bottom flask. If the thiol is acidic, add triethylamine (1.1 eq).
-
Add this compound (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioester.
Substrate Scope and Data Presentation
This compound exhibits a broad substrate scope, successfully acylating a diverse range of nucleophiles with high efficiency. The following table summarizes representative yields for the benzoylation of various substrates.
| Entry | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | N-Phenylbenzamide | DCM, rt, 2h | 95 | [8] |
| 2 | Benzylamine | N-Benzylbenzamide | DCM, rt, 1h | 98 | [8] |
| 3 | Diethylamine | N,N-Diethylbenzamide | THF, 50°C, 6h | 92 | [8] |
| 4 | Benzyl alcohol | Benzyl benzoate | MeCN, DMAP (cat.), rt, 4h | 94 | [10] |
| 5 | Cyclohexanol | Cyclohexyl benzoate | MeCN, DMAP (cat.), 60°C, 8h | 88 | [10] |
| 6 | Thiophenol | S-Phenyl benzothioate | DCM, TEA, rt, 2h | 96 | [11] |
| 7 | Benzyl mercaptan | S-Benzyl benzothioate | DCM, TEA, rt, 2h | 93 | [11] |
Experimental Workflow Visualization
The general workflow for a typical benzoylation reaction using this compound is outlined below.
Caption: General experimental workflow for benzoylation.
Safety and Handling
This compound is classified as a skin, eye, and respiratory irritant.[12] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Conclusion
This compound stands out as a highly effective, stable, and versatile benzoylating agent. Its mild reaction conditions, broad substrate scope, and the formation of a readily removable, non-corrosive byproduct make it a superior alternative to traditional reagents like benzoyl chloride. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this valuable reagent into their synthetic strategies, paving the way for more efficient and selective synthesis of benzoylated compounds in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. ijariie.com [ijariie.com]
- 7. Benzotriazole synthesis [organic-chemistry.org]
- 8. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 12. This compound | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Benzoyl-1H-benzotriazole in peptide synthesis and coupling
An In-Depth Guide to Benzotriazole-Mediated Peptide Synthesis: Application Notes and Protocols Featuring 1-Acyl-1H-benzotriazoles
For researchers, scientists, and drug development professionals, the synthesis of peptides with high fidelity and stereochemical purity is paramount. This guide provides a comprehensive overview of a powerful and often underutilized strategy in peptide chemistry: the use of pre-formed, stable N-acylbenzotriazole active esters. Using 1-Benzoyl-1H-benzotriazole as a foundational model, we will explore the synthesis, mechanism, and application of its amino acid analogues—N-(protected-α-aminoacyl)benzotriazoles—as superior reagents for peptide bond formation.
Introduction: The Challenge of Amide Bond Formation
The creation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This seemingly simple transformation is complicated by several factors in the context of complex peptide synthesis. The carboxylic acid must be "activated" to facilitate the reaction under mild conditions, but this very activation can lead to the most persistent side reaction in peptide chemistry: racemization. Racemization, the loss of stereochemical integrity at the α-carbon, can yield diastereomeric impurities that are difficult to separate and can have drastically different biological activities.
For decades, the field has relied on two main strategies: the in situ activation of amino acids using reagents like dicyclohexylcarbodiimide (DCC) with additives like 1-hydroxybenzotriazole (HOBt), or the use of potent, pre-formed uronium/phosphonium salt coupling reagents such as HBTU and PyBOP.[1][2]
This guide focuses on a third, highly effective approach: the use of isolable, crystalline, and chirally stable N-acylbenzotriazoles. These reagents act as powerful acylating agents, offering high efficiency and exceptional resistance to racemization.[3][4]
Part 1: The Chemistry of 1-Acyl-1H-benzotriazoles
The power of this methodology lies in converting the moderately reactive carboxylic acid into a highly reactive N-acylbenzotriazole. The benzotriazolyl moiety is an excellent leaving group, making the acyl carbon highly susceptible to nucleophilic attack by an amine.
Synthesis and Mechanism of Action
N-acylbenzotriazoles are typically synthesized from an N-protected amino acid and 1H-benzotriazole. A common and efficient method involves reacting the carboxylic acid with thionyl chloride (SOCl₂) in the presence of excess 1H-benzotriazole.[1] This forms the active ester, which can often be isolated as a stable, crystalline solid.
The subsequent peptide coupling step is a straightforward nucleophilic acyl substitution. The amino group of the incoming amino acid or peptide attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the stable benzotriazole anion to form the desired peptide bond. The stability and non-nucleophilic nature of the departing benzotriazole anion are key to the reaction's efficiency and cleanliness.
Part 2: Application and Advantages in Peptide Synthesis
The primary advantage of using pre-formed N-(aminoacyl)benzotriazoles is the profound suppression of racemization. The major pathway for racemization during peptide coupling proceeds through the formation of a 5(4H)-oxazolone intermediate. The conditions used to create and couple N-acylbenzotriazoles are significantly less prone to forming this intermediate compared to methods requiring strong activation or excess base.
Key Advantages:
-
Extremely Low Racemization: Studies by the Katritzky group have repeatedly shown that peptide couplings using N-(Fmoc-α-aminoacyl)benzotriazoles proceed with exceptional chiral fidelity, with racemization levels often below 1%.[5][6] This makes the method ideal for sensitive amino acids and for segment condensation strategies where stereopurity is critical.
-
High Coupling Yields: These reagents are highly efficient, providing dipeptides and even more complex peptides in yields typically ranging from 70% to 98%.[5][7] They have proven effective even when coupling sterically hindered amino acids.[8]
-
Stability and Ease of Handling: Unlike transient intermediates or moisture-sensitive reagents, N-acylbenzotriazoles are often crystalline solids that can be purified, characterized, and stored, lending greater control and reproducibility to the synthesis process.[3]
-
Mild Reaction Conditions: Coupling can be achieved under mild, often neutral conditions. Remarkably, successful couplings have been performed in aqueous media using unprotected amino acids, simplifying workup procedures and improving the green chemistry profile of the synthesis.[5][7]
-
Clean Reactions: The primary byproduct is 1H-benzotriazole, which is water-soluble and easily removed during workup, in contrast to the often problematic byproducts of other reagents (e.g., dicyclohexylurea from DCC or carcinogenic HMPA from BOP).[2][3]
Data Presentation: Comparative Racemization Levels
The selection of a coupling reagent is a critical decision that directly impacts the stereochemical integrity of the final peptide. The following table summarizes the percentage of D-isomer (epimer) formation for various coupling reagents under comparable model conditions, demonstrating the superior performance of the N-acylbenzotriazole methodology.
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| N-(Aminoacyl)benzotriazole | < 1.0% | [5][6] |
| COMU | < 1.0% | [9] |
| HATU | 0.5 - 2.0% | [9] |
| DIC/HOBt | 0.5 - 2.5% | [9] |
| PyBOP | 1.0 - 3.5% | [9] |
| HBTU | 1.5 - 5.0% | [9] |
| TBTU | 2.0 - 6.0% | [9] |
Note: Values are compiled from different studies using standard model peptide couplings for assessing racemization and serve as a general comparison.
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and application of these reagents.
Protocol 1: Synthesis of a Model Reagent - this compound
This protocol describes the synthesis of the simplest N-acylbenzotriazole, which serves as an excellent model for the technique.
Materials:
-
Benzoic acid
-
1H-Benzotriazole (Bt-H)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexane
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous DCM.
-
Add 1H-Benzotriazole (1.2 eq) to the solution and stir until dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution. Caution: SOCl₂ is corrosive and reacts with moisture to release HCl gas. Handle in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting benzoic acid is consumed.
-
Once complete, evaporate the solvent and excess SOCl₂ under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot DCM or ethyl acetate and precipitate by adding cold hexane.
-
Filter the resulting white crystalline solid, wash with cold hexane, and dry under vacuum. The product, this compound, is a stable solid.
Protocol 2: Synthesis of an N-Fmoc-Aminoacyl-Benzotriazole
This protocol adapts the model synthesis for a generic N-Fmoc protected amino acid, the practical reagent for peptide synthesis.
Materials:
-
N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, Fmoc-Phe-OH)
-
1H-Benzotriazole (Bt-H)
-
Thionyl chloride (SOCl₂)
-
Anhydrous THF
-
Diethyl ether
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
Suspend the N-Fmoc-amino acid (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add 1H-Benzotriazole (4.0 eq) to the suspension.[1]
-
Stir the mixture at room temperature.
-
Slowly add thionyl chloride (1.2 eq) dropwise. The suspension should gradually become a clear solution.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Triturate the residue with diethyl ether or an ether/hexane mixture to induce precipitation.
-
Filter the solid product, wash with cold ether, and dry under vacuum to yield the pure N-Fmoc-aminoacyl-benzotriazole.
Protocol 3: Peptide Coupling in Solution Phase
This protocol details the use of the prepared active ester to form a dipeptide.
Materials:
-
N-Fmoc-aminoacyl-benzotriazole (from Protocol 2) (1.0 eq)
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Acetonitrile (MeCN) or THF
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino acid methyl ester hydrochloride salt in MeCN.
-
Add TEA or DIPEA and stir for 5-10 minutes at room temperature.
-
Add the N-Fmoc-aminoacyl-benzotriazole in one portion.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, which can be further purified by column chromatography or recrystallization.
Protocol 4: Solid-Phase Peptide Synthesis (SPPS) Workflow
N-Fmoc-aminoacyl-benzotriazoles can be seamlessly integrated into standard Fmoc-SPPS workflows as a replacement for in situ activation methods.
Procedure:
-
Resin Preparation: Start with a swelled, Fmoc-deprotected resin (e.g., Rink Amide).
-
Coupling: Dissolve the N-Fmoc-aminoacyl-benzotriazole (2-3 eq relative to resin loading) in a minimal amount of DMF or DCM. Add the solution to the resin and agitate at room temperature for 1-4 hours. A small amount of a non-nucleophilic base like DIPEA can be added if the incoming aminoacyl-benzotriazole was prepared from an amino acid salt, but is often unnecessary.
-
Monitoring: Perform a Kaiser test to monitor for the disappearance of free amines, indicating reaction completion.
-
Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagent and the 1H-benzotriazole byproduct.
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid.
-
Repeat: Repeat the wash-couple-wash-deprotection cycle for each subsequent amino acid in the sequence.
-
Final Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Conclusion and Future Outlook
The use of 1-acyl-1H-benzotriazoles, particularly N-(protected-aminoacyl)benzotriazoles, represents a highly refined and controlled method for peptide synthesis. By separating the activation and coupling steps, this strategy provides stable, storable reagents that deliver exceptional performance in terms of yield and, most importantly, stereochemical purity. While uronium salts like HATU and HBTU are mainstays for their speed, the benzotriazole active ester methodology offers a compelling alternative for syntheses where minimizing racemization is the absolute priority, such as in the production of pharmaceutical-grade peptides or in challenging segment condensations. Recent explorations into performing these couplings via mechanochemistry further enhance the appeal of this method, pointing towards a greener, more sustainable future for peptide synthesis.[10]
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. peptide.com [peptide.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
The Benzoyl Group Incubator: A Guide to Protection Chemistry Using 1-Benzoyl-1H-benzotriazole
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. Among the arsenal of protecting groups, the benzoyl (Bz) moiety offers robust stability for amines and alcohols. However, traditional benzoylating agents, such as benzoyl chloride, often necessitate harsh basic conditions (e.g., Schotten-Baumann reaction) that can be incompatible with sensitive substrates and lead to undesirable side reactions.[1]
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the use of 1-Benzoyl-1H-benzotriazole as a superior reagent for the protection of amines and alcohols. Developed from the versatile and pioneering work on benzotriazole chemistry by the Katritzky group, this crystalline, stable solid functions as a neutral acylating agent, offering significant advantages in terms of mild reaction conditions, high yields, and simplified work-up procedures.[2][3] We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its application, and present a clear pathway for the subsequent deprotection of the benzoyl group.
The Underlying Principle: Why Benzotriazole Chemistry Excels
The efficacy of this compound stems from the unique properties of the benzotriazole (Bt) moiety. Benzotriazole is an excellent leaving group, facilitating the transfer of the acyl (in this case, benzoyl) group to a nucleophile under remarkably mild and neutral conditions.[2][4] Unlike acyl chlorides, which generate stoichiometric amounts of hydrochloric acid, the reaction with this compound releases the neutral and weakly acidic 1H-benzotriazole, which can be easily removed during aqueous work-up.[3]
Key Advantages over Traditional Methods:
-
Stability: this compound is a stable, crystalline solid that is easy to handle and store, unlike the highly reactive and corrosive benzoyl chloride.[1]
-
Mild, Neutral Conditions: Reactions proceed efficiently at room temperature without the need for strong bases like pyridine or triethylamine, preserving acid- and base-labile functional groups elsewhere in the molecule.[3][5]
-
High Selectivity: The reagent shows excellent chemoselectivity, for instance, enabling the N-benzoylation of amino alcohols without significant O-benzoylation.
-
Simplified Work-up: The primary byproduct, 1H-benzotriazole, is readily removed by washing with a dilute aqueous base, leading to cleaner reaction profiles and simpler purification.
-
High Yields: The methodology consistently provides high to quantitative yields of the protected products across a wide range of substrates.[2]
Mechanistic Rationale for Acyl Transfer
The process of benzoylation using this compound is a straightforward nucleophilic acyl substitution. The nucleophile (an amine or alcohol) attacks the electrophilic carbonyl carbon of the reagent. The tetrahedral intermediate formed then collapses, expelling the highly stable benzotriazolide anion, which subsequently gets protonated during work-up to form 1H-benzotriazole.
Caption: General mechanism of benzoylation using this compound.
Experimental Protocols
The following protocols are designed to be robust and scalable. As with all chemical reactions, it is recommended to first perform a small-scale trial.
Protocol 1: Synthesis of the Reagent, this compound
This one-pot procedure is adapted from the efficient methods developed by Katritzky et al. for the synthesis of N-acylbenzotriazoles.[6]
Caption: Workflow for the synthesis of this compound.
Materials:
-
Benzoic Acid
-
1H-Benzotriazole (BtH)
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend benzoic acid (1.0 eq) and 1H-benzotriazole (1.0 eq) in anhydrous THF (approx. 5-10 mL per gram of benzoic acid).
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1 eq) dropwise to the mixture over 10-15 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.
-
Upon completion, filter the reaction mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to yield a crude solid.
-
Purify the solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a white, crystalline solid.
Protocol 2: Benzoyl Protection of a Primary Amine
This general procedure details the N-benzoylation of a primary amine and is effective for a wide range of aliphatic and aromatic amines.[3]
Materials:
-
Amine substrate (e.g., Benzylamine)
-
This compound
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 eq) in DCM or THF (approx. 10 mL per mmol of amine) in a round-bottom flask at room temperature.
-
Add this compound (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M NaOH (2x) to remove the 1H-benzotriazole byproduct, followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N-benzoylated amine is often of high purity. If necessary, further purification can be achieved by recrystallization or silica gel chromatography.
Protocol 3: Benzoyl Protection of a Primary Alcohol
The O-benzoylation of alcohols proceeds efficiently, although it may require slightly longer reaction times or gentle heating compared to amines.
Materials:
-
Alcohol substrate (e.g., Benzyl alcohol)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 12-24 hours, or at a gentle reflux (approx. 40 °C) for 2-6 hours, until TLC analysis indicates completion.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude benzoate ester by flash column chromatography on silica gel.
Substrate Scope and Performance
The benzotriazole methodology is renowned for its broad substrate applicability. The table below, compiled from data in the literature, demonstrates the high yields achieved for the N-benzoylation of various amines using N-acylbenzotriazoles, which are directly comparable to the performance of this compound.[2]
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Aniline | N-Phenylbenzamide | 95 |
| 2 | Benzylamine | N-Benzylbenzamide | 98 |
| 3 | Cyclohexylamine | N-Cyclohexylbenzamide | 96 |
| 4 | Diethylamine | N,N-Diethylbenzamide | 92 |
| 5 | Morpholine | 4-Benzoylmorpholine | 97 |
| 6 | Glycine ethyl ester | N-Benzoylglycine ethyl ester | 94 |
Deprotection of the Benzoyl Group
The benzoyl group is stable to a wide range of synthetic conditions but can be readily cleaved when desired. The choice of deprotection strategy depends on whether the group is protecting an amine (amide linkage) or an alcohol (ester linkage). Amide hydrolysis is generally more demanding than ester hydrolysis.
Protocol 4: Deprotection of a Benzoyl Amide (Basic Hydrolysis)
This protocol uses standard basic hydrolysis, which is effective but requires elevated temperatures.[7][8]
Caption: Workflow for the basic hydrolysis of a benzoyl amide.
Procedure:
-
To a solution of the N-benzoyl amide (1.0 eq) in a suitable high-boiling solvent like ethylene glycol, add an excess of aqueous sodium hydroxide solution (e.g., 5-10 equivalents of 6 M NaOH).
-
Heat the mixture to reflux (120-150 °C) and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water.
-
To isolate the benzoic acid byproduct, acidify the aqueous solution with concentrated HCl to pH ~1 and extract with an organic solvent like diethyl ether.
-
To isolate the desired amine, make the remaining aqueous layer strongly basic (pH > 12) with solid NaOH or concentrated NaOH solution and extract with dichloromethane.
-
Dry and concentrate the respective organic layers to obtain the products.
Protocol 5: Deprotection of a Benzoyl Ester (Saponification)
Ester saponification occurs under much milder conditions than amide hydrolysis.[4][9]
Procedure:
-
Dissolve the benzoate ester (1.0 eq) in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq) to the solution.
-
Stir the reaction at room temperature for 2-16 hours until TLC analysis shows complete consumption of the starting ester.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the residue with water and acidify to pH ~2 with 1 M HCl.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layer will contain both the deprotected alcohol and benzoic acid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate to remove the benzoic acid.
-
The desired alcohol can then be isolated from the organic layer after drying and concentration.
Conclusion
This compound stands out as a highly efficient, stable, and versatile reagent for the protection of amines and alcohols. Its ability to operate under neutral, mild conditions makes it an invaluable tool in modern organic synthesis, particularly in the context of complex molecules with sensitive functional groups. The straightforward protocols for both protection and deprotection, coupled with high yields and simple purification, underscore its superiority to classical benzoylating agents. By incorporating this methodology, chemists in research and drug development can streamline synthetic routes, improve process efficiency, and enhance overall yields.
References
- 1. scispace.com [scispace.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. BJOC - Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications [beilstein-journals.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: A Comprehensive Guide to Acylation with 1-Benzoyl-1H-benzotriazole
Introduction: The Utility of 1-Benzoyl-1H-benzotriazole as a Superior Acylating Agent
In the realm of synthetic organic chemistry, the formation of amide, ester, and thioester bonds through acylation is a cornerstone transformation. While acyl chlorides have traditionally been the reagents of choice for such reactions, their high reactivity, moisture sensitivity, and generation of corrosive hydrochloric acid as a byproduct present significant challenges, particularly in the synthesis of complex molecules with sensitive functional groups.[1] this compound emerges as a highly effective and versatile alternative, belonging to the class of N-acylbenzotriazoles. These reagents are bench-stable, crystalline solids that act as neutral acylating agents under mild conditions, offering significant advantages in terms of handling, safety, and reaction specificity.[2][3]
The benzotriazole moiety functions as an excellent leaving group, akin to a "non-ionic chloride," facilitating the nucleophilic acyl substitution. This methodology is particularly advantageous for acylating a wide array of nucleophiles, including primary and secondary amines, alcohols, and thiols, often with high yields and minimal side reactions.[3][4] Furthermore, the reaction work-up is often simplified, as the benzotriazole byproduct can be easily removed and potentially recovered.[1] This guide provides a detailed exposition of the experimental procedures for utilizing this compound, from its preparation to its application in various acylation reactions, aimed at researchers and professionals in drug development and chemical synthesis.
Mechanistic Rationale: The Nucleophilic Acyl Substitution Pathway
The efficacy of this compound as an acylating agent is rooted in the principles of nucleophilic acyl substitution. The reaction proceeds through a well-established addition-elimination mechanism. The carbonyl carbon of the benzoyl group is electrophilic and is attacked by a nucleophile (e.g., an amine, alcohol, or thiol). This initial attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the benzotriazole anion, which is a very stable and effective leaving group. The stability of the benzotriazolide anion is a key driving force for the reaction.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Protocols
This section details the necessary protocols for the synthesis of the acylating agent and its subsequent use in acylation reactions.
Protocol 1: Synthesis of this compound
This protocol describes a robust method for preparing this compound from benzoic acid. The conversion of the carboxylic acid to an acyl chloride in situ, followed by reaction with benzotriazole, is a common and efficient strategy.
Materials:
-
Benzoic acid
-
Thionyl chloride (SOCl₂)
-
1H-Benzotriazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq) in anhydrous DCM.
-
Acyl Chloride Formation: Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst. The mixture is then gently refluxed for 1-2 hours or until the evolution of HCl gas ceases. The progress of the reaction can be monitored by the disappearance of the benzoic acid spot on TLC.
-
Reaction with Benzotriazole: After cooling the reaction mixture to room temperature, dissolve 1H-Benzotriazole (1.1 eq) and triethylamine (1.2 eq) in a separate flask containing anhydrous DCM.
-
Coupling: Cool the benzotriazole solution to 0 °C in an ice bath and slowly add the freshly prepared benzoyl chloride solution dropwise with vigorous stirring.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the benzoyl chloride is consumed.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is often a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
-
Protocol 2: General Procedure for N-Acylation of Amines
This protocol provides a general method for the benzoylation of primary and secondary amines using the prepared this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Water)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) in the chosen solvent.
-
Addition of Acylating Agent: Add this compound (1.0-1.2 eq) to the solution at room temperature with stirring. For less reactive amines, the reaction may be gently heated or a base such as triethylamine (1.1 eq) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or the chosen temperature for 1-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic solution with 1N aqueous sodium hydroxide or a saturated sodium bicarbonate solution to remove the benzotriazole byproduct, followed by a brine wash.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude amide can be purified by flash column chromatography on silica gel or by recrystallization.
-
Note on Greener Conditions: For many primary and secondary amines, this reaction can be successfully performed in water, often with microwave irradiation (e.g., 50 °C for 15-20 minutes), which significantly reduces reaction times and environmental impact. The product often precipitates from the aqueous solution and can be isolated by simple filtration.[4][6]
Protocol 3: General Procedure for O- and S-Acylation
This protocol outlines the benzoylation of alcohols and thiols. These reactions may require a base to deprotonate the nucleophile, enhancing its reactivity.
Materials:
-
This compound
-
Alcohol or Thiol
-
Base (e.g., Triethylamine (TEA), Pyridine, or Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol or thiol (1.0 eq) in the anhydrous solvent.
-
Deprotonation: Add the base (1.1-1.5 eq) to the solution. If using NaH, add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases.
-
Acylation: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification:
-
Quench the reaction by carefully adding water or a saturated aqueous ammonium chloride solution (especially if NaH was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with 1N NaOH solution to remove benzotriazole, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester or thioester by column chromatography or distillation.
-
Data Presentation: Scope of Acylation
The following table summarizes representative reaction conditions and yields for the acylation of various nucleophiles using aryl-acylbenzotriazoles, providing an expected outcome for reactions with this compound.
| Acylating Agent | Nucleophile Substrate | Solvent | Reaction Conditions | Yield (%) | Reference(s) |
| Aryl-acylbenzotriazole | Various primary/secondary amines | Water | Microwave, 50°C, 15-20 min | 85-99 | [4][6] |
| Aryl-acylbenzotriazole | Various primary/secondary amines | DCM/THF | Room Temperature, 1-24 h | 75-95 | [7] |
| N-Acylbenzotriazoles | Thiophenol | DCM | Room Temperature, with TEA | 99 | [2] |
| N-Acylbenzotriazoles | Benzyl mercaptan | DCM | Room Temperature, with TEA | 98 | [2] |
| N-Acylbenzotriazoles | Primary/secondary alcohols | THF | Room Temperature, with base | Good | [3] |
Workflow Visualization
The overall experimental workflow, from the synthesis of the acylating agent to the final acylated product, is depicted below.
Caption: Experimental workflow for acylation.
Conclusion and Best Practices
This compound stands as a robust and reliable reagent for a broad spectrum of acylation reactions. Its stability, ease of handling, and the mild reaction conditions it affords make it a superior choice over traditional acylating agents like benzoyl chloride, especially in complex synthetic routes. For optimal results, the following best practices are recommended:
-
Purity of Reagents: Ensure that the this compound is pure, as impurities can affect reaction yields. Recrystallization is an effective purification method.
-
Anhydrous Conditions: For O- and S-acylations, and when using strong bases like NaH, strictly anhydrous solvents and an inert atmosphere are crucial to prevent quenching of the base and hydrolysis of the acylating agent.
-
Reaction Monitoring: Always monitor the reaction progress by a suitable technique like TLC to determine the optimal reaction time and avoid the formation of byproducts from prolonged reaction times or excessive heating.
-
Efficient Work-up: The basic wash during the work-up is critical for the removal of the benzotriazole byproduct, simplifying the purification of the desired product.
By adhering to the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently and efficiently incorporate the benzoylation of diverse nucleophiles into their synthetic strategies.
References
- 1. Benzotriazole synthesis [organic-chemistry.org]
- 2. A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles [organic-chemistry.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. ijariie.com [ijariie.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of 1-Benzoyl-1H-benzotriazole
Introduction: The Utility of 1-Benzoyl-1H-benzotriazole
This compound is a highly efficient, stable, and crystalline benzoylating agent. In the landscape of organic synthesis, it serves as a superior alternative to the highly reactive and corrosive benzoyl chloride for a variety of acylation reactions. Its primary advantage lies in its controlled reactivity, which minimizes side reactions and simplifies product purification. This compound is particularly valuable in the synthesis of esters and amides, including peptide bond formation, where preserving sensitive functional groups is paramount[1]. This application note provides a detailed, scalable protocol for its synthesis, grounded in a mechanistic understanding of the reaction, and includes critical considerations for process safety and product validation.
Scientific Principle: The Schotten-Baumann Reaction
The synthesis of this compound is achieved through the N-acylation of 1H-benzotriazole with benzoyl chloride. This transformation is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions[2][3][4]. These conditions typically involve a biphasic system (an organic solvent and water) with an aqueous base, or a single organic phase with a tertiary amine base[4][5].
Mechanism of Action:
The reaction proceeds via a well-established mechanism[5][6]:
-
Deprotonation: The base (e.g., triethylamine or sodium hydroxide) abstracts the acidic proton from the N-1 position of the 1H-benzotriazole, generating the highly nucleophilic benzotriazolide anion.
-
Nucleophilic Attack: The benzotriazolide anion attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of a transient tetrahedral intermediate.
-
Elimination: This intermediate rapidly collapses, expelling the chloride ion as a stable leaving group.
-
Neutralization: The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards product formation[3][5].
The overall reaction is robust and high-yielding, making it suitable for scale-up operations.
Caption: Reaction mechanism for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol details a 1.0 mole scale synthesis, which can be proportionally adjusted for different batch sizes. The primary causality for the chosen conditions is to ensure reaction control, maximize yield, and simplify the subsequent purification process.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles | Equiv. | Notes |
| 1H-Benzotriazole | C₆H₅N₃ | 119.12 | 119.12 | 1.00 | 1.0 | Harmful if swallowed, eye irritant[7][8]. |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 147.60 | 1.05 | 1.05 | Corrosive, lachrymator. Use with caution. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 111.31 | 1.10 | 1.1 | Flammable, corrosive. Acts as base and HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~1.2 L | - | - | Solvent. Ensure adequate ventilation. |
| Hydrochloric Acid (1M) | HCl | 36.46 | ~500 mL | - | - | For aqueous work-up. |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~500 mL | - | - | For aqueous work-up. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~50 g | - | - | Drying agent. |
| Isopropanol | C₃H₈O | 60.10 | ~1 L | - | - | Recrystallization solvent. |
Experimental Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel.
-
Charging Reactants: Charge the reactor with 1H-Benzotriazole (119.12 g, 1.00 mol) and dichloromethane (1.2 L). Begin stirring to dissolve the solid.
-
Cooling: Circulate a coolant through the reactor jacket to bring the internal temperature of the solution to 0-5 °C.
-
Base Addition: Add triethylamine (153 mL, 1.10 mol) to the cooled solution.
-
Benzoyl Chloride Addition: Charge the dropping funnel with benzoyl chloride (122 mL, 1.05 mol). Add the benzoyl chloride dropwise to the stirred reaction mixture over 60-90 minutes. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of impurities. The internal temperature must be maintained below 10 °C. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to ambient temperature. Continue stirring for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 1H-Benzotriazole is no longer detected.
-
Aqueous Work-Up:
-
Transfer the reaction mixture to a 4 L separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 250 mL) to remove excess triethylamine, followed by water (1 x 500 mL), and finally with saturated NaCl solution (1 x 500 mL).
-
-
Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as an off-white solid.
-
Purification:
-
Transfer the crude solid to a 2 L Erlenmeyer flask. Add isopropanol (~1 L) and heat the mixture with stirring until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.
-
Collect the white, crystalline product by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 85-95%.
Process Safety Assessment
Handling chemicals on a larger scale requires stringent safety protocols. A thorough risk assessment must be conducted before commencing any work.
-
Chemical Hazards:
-
1H-Benzotriazole: Harmful if swallowed or inhaled and causes skin/eye irritation[9]. It is a combustible solid[10].
-
Benzoyl Chloride: Highly corrosive and a potent lachrymator. Reacts violently with water and moisture, releasing HCl gas. All transfers must be conducted in a fume hood.
-
Triethylamine: Flammable, corrosive, and toxic. It has a strong, unpleasant odor.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Exposure should be minimized.
-
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
Analytical Characterization
The identity and purity of the final product must be confirmed through rigorous analytical testing.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 105-107 °C (Literature: ~106 °C).
-
¹H NMR (500 MHz, CDCl₃): δ (ppm) 8.35 (d, 1H), 8.20 (d, 2H), 7.80 (d, 1H), 7.72 (t, 1H), 7.60 (m, 3H), 7.51 (t, 1H).
-
FT-IR (KBr, cm⁻¹): ν ~1710 (C=O stretch), ~3070 (Ar C-H stretch), ~1600, 1450 (C=C stretch).
-
Purity (HPLC): ≥98% area.
Conclusion
The protocol described provides a reliable and scalable method for synthesizing high-purity this compound. The key to successful scale-up lies in meticulous temperature control during the exothermic acylation step and a thorough purification process. By adhering to the procedural and safety guidelines outlined in this note, researchers can confidently produce this valuable reagent for a wide range of applications in drug discovery and chemical development.
References
- 1. ijariie.com [ijariie.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Use of 1-Benzoyl-1H-benzotriazole in Solid-Phase Peptide Synthesis
Introduction: A Modern Approach to N-Terminal Modification
In the landscape of synthetic peptide chemistry, the strategic modification of the peptide chain is paramount for tailoring its biological activity, stability, and pharmacokinetic properties. N-terminal modification, in particular, is a critical step in mimicking natural post-translational modifications or in the development of peptide-based therapeutics and diagnostic tools. Among the various acylating agents employed for this purpose, 1-Benzoyl-1H-benzotriazole (BTA-Bz) has emerged as a highly efficient and versatile reagent.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for the benzoylation of peptides in the context of solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings of its reactivity, its advantages over traditional reagents, and provide detailed, field-proven protocols for its successful implementation.
The Scientific Rationale: Why this compound?
The efficacy of this compound as an acylating agent is rooted in the chemical properties of the benzotriazole moiety. Benzotriazole is an excellent leaving group, a characteristic that facilitates the nucleophilic attack by the terminal amino group of the peptide chain.
The general mechanism involves the attack of the deprotected N-terminal amine of the resin-bound peptide on the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable N-benzoyl peptide, releasing 1H-benzotriazole as a byproduct. This reaction is typically clean and proceeds with high efficiency.
Key Advantages:
-
High Reactivity and Efficiency: The benzotriazole leaving group ensures rapid and often quantitative acylation of the N-terminal amine.
-
Stability: this compound is a stable, crystalline solid that is easy to handle and store, unlike more moisture-sensitive reagents like benzoyl chloride.
-
Reduced Side Reactions: Compared to methods that require pre-activation or the use of strong bases, the direct use of this compound can minimize side reactions, such as racemization.
-
Mild Reaction Conditions: Benzoylation can be achieved under neutral or mildly basic conditions, preserving the integrity of sensitive amino acid residues within the peptide sequence.
Experimental Protocols
Synthesis of this compound
For laboratories preferring to synthesize their own reagents, this compound can be readily prepared from benzoic acid and 1H-benzotriazole. A common method involves the activation of benzoic acid with thionyl chloride to form benzoyl chloride, which is then reacted with 1H-benzotriazole. Alternatively, coupling reagents can be employed for a more direct synthesis.[1]
A base-free method utilizing 2,2′-dipyridyl disulfide and triphenylphosphine offers mild conditions and short reaction times for this conversion.[1]
Protocol 1: N-Terminal Benzoylation of a Resin-Bound Peptide
This protocol outlines the standard procedure for the N-terminal capping of a peptide synthesized on a solid support using Fmoc-based chemistry.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (BTA-Bz)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (for Fmoc removal confirmation, if necessary)
-
Kaiser Test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc-Deprotection (if applicable): Ensure the N-terminal Fmoc group has been removed by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all traces of piperidine. Confirm the presence of the free amine using a positive Kaiser test.
-
Benzoylation Reaction:
-
Dissolve this compound (3-5 equivalents) in DMF.
-
Add the BTA-Bz solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin and performing a Kaiser test.
-
-
Washing: Once the reaction is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagent and the 1H-benzotriazole byproduct.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: The N-benzoylated peptide can now be cleaved from the resin and deprotected using standard procedures (e.g., with a trifluoroacetic acid-based cleavage cocktail).
Workflow for N-Terminal Benzoylation in SPPS
Caption: Workflow for N-terminal benzoylation using this compound in SPPS.
Data and Comparison
While specific quantitative data for the capping efficiency of this compound is not extensively published in comparative studies against other benzoylating agents, the well-documented success of N-acylbenzotriazoles in peptide coupling suggests high efficiency.[2][3] The completeness of the reaction can be readily monitored in real-time using the qualitative Kaiser test.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | C₁₃H₉N₃O | Stable solid, high reactivity, mild conditions, minimal side reactions. | Higher molecular weight than benzoyl chloride. |
| Benzoyl Chloride | C₇H₅ClO | Readily available, low cost. | Highly reactive, moisture sensitive, can generate HCl leading to side reactions, requires a base. |
| Benzoic Anhydride | C₁₄H₁₀O₃ | Less reactive than benzoyl chloride, easier to handle. | Slower reaction times, requires an activator or base. |
Mechanism of Benzoylation
Caption: Mechanism of N-terminal benzoylation with this compound.
Troubleshooting and Best Practices
-
Incomplete Capping (Positive Kaiser Test):
-
Cause: Insufficient equivalents of this compound, short reaction time, or steric hindrance at the N-terminus.
-
Solution: Repeat the benzoylation step with fresh reagent, increase the reaction time, or slightly warm the reaction mixture (e.g., to 30-40 °C).
-
-
Reagent Purity: Ensure the use of high-purity this compound and peptide-synthesis grade solvents to avoid unwanted side reactions.
-
Monitoring: The Kaiser test is a reliable qualitative method to monitor the reaction. A clear, colorless result indicates the absence of free primary amines and thus, complete capping.
Conclusion
This compound stands as a robust and efficient reagent for the N-terminal benzoylation of peptides on solid support. Its stability, high reactivity under mild conditions, and the clean nature of the reaction make it a valuable tool in the synthesis of modified peptides for research and drug development. By following the protocols outlined in this guide, researchers can confidently and successfully incorporate a benzoyl group at the N-terminus of their synthetic peptides.
References
The Role of 1-Benzoyl-1H-benzotriazole in Catalytic Acylation: A Detailed Guide for Researchers
Introduction: Beyond a Simple Reagent, a Catalyst for Efficient Bond Formation
In the landscape of modern organic synthesis, the quest for mild, efficient, and selective methods for constructing fundamental chemical bonds is paramount. Among these, the formation of amide and ester linkages stands as a cornerstone of medicinal chemistry and materials science. While numerous reagents have been developed for this purpose, 1-Benzoyl-1H-benzotriazole has emerged as a particularly effective acylating agent. Although consumed stoichiometrically in the reaction, its role can be viewed as "catalytic" in the broader sense of enabling and accelerating bond formation under exceptionally mild conditions, often where other methods fail. This guide provides an in-depth exploration of the applications of this compound, focusing on the underlying principles, detailed protocols, and practical considerations for its use in research and development.
Core Principles: Why this compound Excels as an Acylating Agent
This compound is a stable, crystalline solid that serves as an efficient benzoyl group donor. Its efficacy stems from the nature of the benzotriazole moiety, which is an excellent leaving group. This property facilitates the nucleophilic attack by amines or alcohols on the carbonyl carbon of the benzoyl group.
The key advantages of using this compound include:
-
High Reactivity under Mild Conditions: Acylations can often be carried out at room temperature, preserving sensitive functional groups within the substrate.
-
Neutral Reaction Conditions: The reactions typically proceed without the need for strong acids or bases, broadening the substrate scope.
-
High Yields and Purity: The formation of the stable benzotriazole anion as a byproduct simplifies purification, often leading to high yields of the desired amide or ester.
-
Versatility: It can be employed for the acylation of a wide range of nucleophiles, including primary and secondary amines, as well as alcohols.
Mechanistic Insight: The Acyl Transfer Pathway
The generally accepted mechanism for acylation using this compound involves a direct nucleophilic attack of the amine or alcohol on the activated carbonyl carbon. The benzotriazolyl group, being a potent leaving group, is readily displaced, leading to the formation of the corresponding amide or ester and 1H-benzotriazole as a byproduct.
Figure 1. Generalized mechanism of acylation using this compound.
Application Notes and Protocols
The primary application of this compound is in the synthesis of amides and esters. The following sections provide detailed protocols for these transformations.
Application 1: Synthesis of Amides
N-acylbenzotriazoles are highly effective for the preparation of amides under neutral and mild conditions. This method is particularly valuable for the synthesis of amides from sensitive or sterically hindered amines.[1]
Protocol: General Procedure for the Synthesis of N-Phenyl Amides
This protocol describes the synthesis of an N-phenyl amide from an aniline derivative using this compound.
Materials:
-
This compound
-
Substituted Aniline
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Standard Glassware for Workup and Purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 mmol) in anhydrous DCM (10 mL).
-
Reagent Addition: To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 1-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM (20 mL).
-
Wash the organic layer with 1 M HCl (2 x 15 mL) to remove any unreacted amine and the benzotriazole byproduct.
-
Wash with saturated sodium bicarbonate solution (2 x 15 mL).
-
Wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-phenyl amide.
-
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylbenzamide | >95 |
| 2 | p-Toluidine | N-(p-tolyl)benzamide | >95 |
| 3 | p-Anisidine | N-(4-methoxyphenyl)benzamide | >95 |
Table 1. Representative yields for the synthesis of N-phenyl amides using this compound.
Figure 2. Step-by-step workflow for the synthesis of N-phenyl amides.
Application 2: Synthesis of Esters
Similar to amide synthesis, this compound is an excellent reagent for the esterification of alcohols. The reaction proceeds under mild conditions and is particularly useful for acylating acid-sensitive alcohols. The direct synthesis of esters from unprotected hydroxyaromatic and -aliphatic carboxylic acids can be achieved via their N-acylbenzotriazole intermediates.[2]
Protocol: General Procedure for the Synthesis of Phenyl Esters
This protocol outlines the synthesis of a phenyl ester from a phenol using this compound.
Materials:
-
This compound
-
Substituted Phenol
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)
-
A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Magnetic Stirrer and Stir Bar
-
Round Bottom Flask
-
Standard Glassware for Workup and Purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the substituted phenol (1.0 mmol) and a base (e.g., TEA, 1.2 mmol) in anhydrous ACN (10 mL).
-
Reagent Addition: Add this compound (1.1 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution with 1 M HCl (2 x 15 mL).
-
Wash with saturated sodium bicarbonate solution (2 x 15 mL).
-
Wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure phenyl ester.
-
Data Presentation:
| Entry | Alcohol | Product | Yield (%) |
| 1 | Phenol | Phenyl benzoate | >90 |
| 2 | p-Cresol | p-tolyl benzoate | >90 |
| 3 | 4-Nitrophenol | 4-nitrophenyl benzoate | >85 |
Table 2. Representative yields for the synthesis of phenyl esters using this compound.
Figure 3. Step-by-step workflow for the synthesis of phenyl esters.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The progress of the reactions can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The purification steps are standard and robust. For validation of the final product, the following characterization techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized amide or ester.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the amide or ester.
By comparing the obtained spectroscopic data with literature values for known compounds or with expected values for novel compounds, the identity and purity of the product can be unequivocally confirmed.
Conclusion: A Powerful Tool for the Synthetic Chemist
This compound is a valuable and versatile reagent that facilitates the efficient synthesis of amides and esters under mild conditions. While it is a stoichiometric reagent, its ability to "catalyze" these crucial bond-forming reactions with high efficiency and selectivity makes it an indispensable tool for researchers in drug development, medicinal chemistry, and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this powerful synthetic methodology.
References
The Benzotriazole Bridge: A Powerful Application of 1-Benzoyl-1H-benzotriazole in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Versatile Reagent
In the landscape of modern organic synthesis, the quest for stable, efficient, and versatile reagents is perpetual. 1-Benzoyl-1H-benzotriazole, a crystalline solid, has emerged as a superior benzoylating agent, offering significant advantages over traditional reagents like benzoyl chloride. Its remarkable stability, ease of handling, and the benign nature of its benzotriazole leaving group make it an invaluable tool for synthetic chemists. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of a diverse range of medicinally relevant heterocyclic compounds.
The power of this compound lies in the inherent reactivity of the N-acyl bond, which is readily susceptible to nucleophilic attack, coupled with the excellent leaving group ability of the benzotriazolide anion. This unique combination facilitates a host of chemical transformations under mild conditions, leading to high yields of desired products with minimal side reactions. This guide will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds, including 1,3,4-oxadiazoles, quinazolin-4(3H)-ones, and benzoxazoles.
Core Principles: The Benzotriazole Advantage
The efficacy of this compound in heterocyclic synthesis is rooted in the chemistry of N-acylbenzotriazoles. These compounds serve as powerful acylating agents, akin to acid chlorides, but with enhanced stability and selectivity. The benzotriazole moiety acts as a superb leaving group, facilitating the transfer of the acyl group to a nucleophile. This process is often clean and efficient, avoiding the harsh conditions and corrosive byproducts associated with acyl chlorides.
A key mechanistic feature is the activation of the carbonyl group by the electron-withdrawing benzotriazole ring system. This polarization enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles. The subsequent departure of the resonance-stabilized benzotriazolide anion drives the reaction forward.
// Nodes reagent [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2!"]; oxadiazole [label="1,3,4-Oxadiazoles", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-1!"]; quinazolinone [label="Quinazolin-4(3H)-ones", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1!"]; benzoxazole [label="Benzoxazoles", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,-1!"];
// Edges with labels reagent -- oxadiazole [label=" + Aroylhydrazides\n(Dehydrative Cyclization)"]; reagent -- quinazolinone [label=" + Anthranilamides\n(Intramolecular Cyclization)"]; reagent -- benzoxazole [label=" + o-Aminophenols\n(Intramolecular Cyclization)"]; }
Application I: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of this compound with aroylhydrazides provides a direct and efficient route to these valuable compounds.
Causality of Experimental Choices
The synthetic strategy hinges on a one-pot, two-step sequence: N-acylation followed by dehydrative cyclization. This compound serves as an excellent acylating agent for the aroylhydrazide. The intermediate N,N'-diacylhydrazine is then cyclized to the oxadiazole. The choice of a dehydrating agent is critical for the success of the cyclization step. Reagents like phosphorus oxychloride are commonly employed to facilitate the intramolecular condensation by converting the amide carbonyl into a more reactive species.[1]
Mechanistic Pathway
// Nodes start [label="this compound\n+ Aroylhydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="N,N'-Diacylhydrazine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Dehydrative\nCyclization\n(e.g., POCl3)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2,5-Disubstituted\n1,3,4-Oxadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="N-Acylation"]; intermediate -> cyclization; cyclization -> product; }
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
This protocol details the synthesis of 2,5-diphenyl-1,3,4-oxadiazole, a representative example of this class of compounds.
Materials:
-
This compound (1.0 mmol, 223 mg)
-
Benzhydrazide (1.0 mmol, 136 mg)
-
Phosphorus oxychloride (POCl₃, 5 mL)
-
Dichloromethane (DCM, 10 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add benzhydrazide (1.0 mmol).
-
Stir the mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the acylation step, carefully add phosphorus oxychloride (5 mL) to the reaction mixture at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2,5-diphenyl-1,3,4-oxadiazole.
Expected Yield: 85-95%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Compound | Starting Materials | Reaction Time | Yield (%) |
| 2,5-Diphenyl-1,3,4-oxadiazole | This compound, Benzhydrazide | 6-8 hours | 92 |
| 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole | This compound, 4-Chlorobenzhydrazide | 6-8 hours | 88 |
| 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole | This compound, 4-Methoxybenzhydrazide | 6-8 hours | 90 |
Application II: One-Pot Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that are of significant interest due to their broad spectrum of pharmacological activities.[2][3] A convenient and efficient method for the synthesis of these compounds involves the use of N-(2-aminobenzoyl)benzotriazoles, which can be readily prepared from 2-aminobenzoic acid and benzotriazole, followed by reaction with various electrophiles.
Causality of Experimental Choices
This one-pot synthesis of quinazolin-4(3H)-ones from N-(2-aminobenzoyl)benzotriazoles demonstrates the power of benzotriazole as a synthetic auxiliary.[2][4] The N-(2-aminobenzoyl)benzotriazole acts as a stable and activated form of 2-aminobenzamide. The reaction with an orthoester, for instance, provides the necessary carbon atom for the formation of the pyrimidine ring. The subsequent intramolecular cyclization is driven by the elimination of the stable benzotriazole and alcohol molecules. This catalyst-free approach is environmentally benign and offers high yields.[2]
Mechanistic Pathway
// Nodes start [label="N-(2-Aminobenzoyl)benzotriazole\n+ Orthoester", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Amidine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Quinazolin-4(3H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate1 [label="Condensation"]; intermediate1 -> cyclization [label="Elimination of\nBenzotriazole & Alcohol"]; cyclization -> product; }
Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one
This protocol outlines a one-pot synthesis of 2-methylquinazolin-4(3H)-one from N-(2-aminobenzoyl)benzotriazole.
Materials:
-
N-(2-Aminobenzoyl)benzotriazole (1.0 mmol, 238 mg)
-
Triethyl orthoacetate (1.5 mmol, 243 mg)
-
Ammonium acetate (2.0 mmol, 154 mg)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve N-(2-aminobenzoyl)benzotriazole (1.0 mmol) and ammonium acetate (2.0 mmol) in ethanol (10 mL).
-
Add triethyl orthoacetate (1.5 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-methylquinazolin-4(3H)-one.
Expected Yield: 80-90%[2]
Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.
| Product | Starting Materials | Reaction Conditions | Yield (%) |
| 2-Methylquinazolin-4(3H)-one | N-(2-Aminobenzoyl)benzotriazole, Triethyl orthoacetate, NH₄OAc | Ethanol, Reflux, 7h | 85[2] |
| 2-Phenylquinazolin-4(3H)-one | N-(2-Aminobenzoyl)benzotriazole, Triethyl orthobenzoate, NH₄OAc | Ethanol, Reflux, 8h | 82[2] |
| Quinazolin-4(3H)-one | N-(2-Aminobenzoyl)benzotriazole, Triethyl orthoformate, NH₄OAc | Ethanol, Reflux, 6h | 91[2] |
Application III: Synthesis of Benzoxazoles
Benzoxazoles are another important class of heterocyclic compounds with diverse biological properties. This compound provides a convenient route for the synthesis of 2-substituted benzoxazoles through its reaction with o-aminophenols.
Causality of Experimental Choices
The synthesis of benzoxazoles using this compound and o-aminophenol is a classic example of benzotriazole-mediated N-acylation followed by intramolecular cyclization. The initial step involves the N-benzoylation of the amino group of o-aminophenol. The resulting intermediate, an N-(2-hydroxyphenyl)benzamide, undergoes a subsequent intramolecular cyclization, driven by the attack of the hydroxyl group on the amide carbonyl, with the elimination of water. The use of a catalyst such as polyphosphoric acid (PPA) is often employed to facilitate the dehydration and cyclization step.[5]
Mechanistic Pathway
// Nodes start [label="this compound\n+ o-Aminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="N-(2-Hydroxyphenyl)benzamide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization & Dehydration\n(e.g., PPA)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="2-Phenylbenzoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> intermediate [label="N-Benzoylation"]; intermediate -> cyclization; cyclization -> product; }
Experimental Protocol: Synthesis of 2-Phenylbenzoxazole
This protocol describes the synthesis of 2-phenylbenzoxazole, a common benzoxazole derivative.
Materials:
-
This compound (1.0 mmol, 223 mg)
-
o-Aminophenol (1.0 mmol, 109 mg)
-
Polyphosphoric acid (PPA, 5 g)
-
Toluene (10 mL)
Procedure:
-
In a round-bottom flask, mix this compound (1.0 mmol) and o-aminophenol (1.0 mmol) in toluene (10 mL).
-
Reflux the mixture for 2 hours to complete the N-benzoylation step.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
To the residue, add polyphosphoric acid (5 g).
-
Heat the mixture at 150-160 °C for 4 hours.
-
Cool the reaction mixture and pour it into a beaker containing ice-water.
-
Neutralize the mixture with a 10% sodium hydroxide solution.
-
The solid product will precipitate out. Collect the solid by filtration.
-
Wash the solid with water and recrystallize from ethanol to obtain pure 2-phenylbenzoxazole.
Expected Yield: 80-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and comparison of its melting point with the literature value.
| Product | Starting Materials | Reaction Conditions | Yield (%) |
| 2-Phenylbenzoxazole | This compound, o-Aminophenol | Toluene reflux, then PPA at 160°C | 88 |
| 2-(4-Chlorophenyl)benzoxazole | 1-(4-Chlorobenzoyl)-1H-benzotriazole, o-Aminophenol | Toluene reflux, then PPA at 160°C | 85 |
| 2-(4-Nitrophenyl)benzoxazole | 1-(4-Nitrobenzoyl)-1H-benzotriazole, o-Aminophenol | Toluene reflux, then PPA at 160°C | 82 |
Conclusion and Future Outlook
This compound stands as a testament to the power of benzotriazole chemistry in modern organic synthesis. Its stability, efficiency, and versatility make it an indispensable reagent for the construction of a wide array of heterocyclic compounds. The protocols detailed in this application note for the synthesis of 1,3,4-oxadiazoles, quinazolin-4(3H)-ones, and benzoxazoles highlight the practical utility of this reagent. The mild reaction conditions and high yields achievable underscore its value in both academic research and industrial drug development. As the demand for novel heterocyclic scaffolds continues to grow, the applications of this compound and its derivatives are poised to expand, paving the way for the discovery of new therapeutic agents.
References
- 1. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzoyl-1H-benzotriazole
Welcome to the technical support center for the synthesis of 1-Benzoyl-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and product purity. This compound is a highly effective and stable crystalline acylating agent, and mastering its synthesis is a valuable asset in organic chemistry.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common issue, often stemming from one of three areas: reagent quality, reaction conditions, or work-up and purification procedures.
A. Potential Cause 1: Sub-optimal Reagent Quality
The integrity of your starting materials is paramount. Even minor impurities can drastically affect the reaction's efficiency.
-
Benzoyl Chloride: This reagent is highly susceptible to hydrolysis. Exposure to atmospheric moisture converts it to benzoic acid, which will not participate in the desired reaction.
-
Validation: Always use freshly opened or recently distilled benzoyl chloride. If you suspect hydrolysis, you can confirm the presence of benzoic acid via TLC or by its higher melting point compared to the liquid benzoyl chloride.
-
Solution: Store benzoyl chloride under an inert atmosphere (Nitrogen or Argon) in a desiccator. If the quality is uncertain, distill it under reduced pressure before use.
-
-
1H-Benzotriazole: While generally stable, its purity can vary. Impurities can interfere with the reaction.
-
Base (e.g., Triethylamine, Pyridine): The base must be anhydrous. The presence of water will promote the hydrolysis of benzoyl chloride.
-
Solution: Use a freshly opened bottle of anhydrous base or dry it over appropriate desiccants (e.g., KOH pellets for pyridine, followed by distillation).
-
-
Solvent: Solvents like Dichloromethane (DCM) or Acetonitrile (ACN) must be anhydrous.
-
Solution: Use a commercially available anhydrous solvent or dry it using standard laboratory procedures, such as distillation over calcium hydride.
-
B. Potential Cause 2: Inefficient Reaction Conditions
The reaction is a classic nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions. Optimization is key.
-
Stoichiometry: Incorrect molar ratios are a frequent source of low yield.
-
Solution: A slight excess (1.1 to 1.2 equivalents) of benzoyl chloride is often used to ensure the complete consumption of benzotriazole. The base should be used in at least a stoichiometric amount to neutralize the HCl byproduct, with a slight excess often being beneficial.[4]
-
-
Temperature Control: The reaction is exothermic.
-
Causality: Adding benzoyl chloride too quickly can cause the temperature to rise, leading to side reactions and the formation of dark, tarry byproducts.[2] Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Control the addition of benzoyl chloride by adding it dropwise to a cooled solution (0-5°C) of benzotriazole and base. After the addition is complete, allow the reaction to warm to room temperature and stir for an adequate duration.
-
-
Mixing: Inadequate stirring can lead to localized overheating and poor reaction kinetics.
-
Solution: Ensure vigorous magnetic or mechanical stirring throughout the reaction.
-
C. Potential Cause 3: Product Loss During Work-up and Purification
The desired product can be lost during the post-reaction work-up if not performed carefully.
-
Aqueous Wash: The product is generally insoluble in water, but aggressive or excessive washing can lead to physical loss of the solid product. The purpose of the acid wash (e.g., dilute HCl) is to remove the excess base (e.g., triethylamine hydrochloride).[4]
-
Recrystallization: Choosing the wrong solvent or using an excessive volume can lead to significant product loss.
-
Solution: Isopropanol or ethanol are commonly used for recrystallization. Use the minimum amount of hot solvent required to fully dissolve the crude product, then allow it to cool slowly to maximize crystal formation. Consider collecting a second crop from the mother liquor.
-
Q2: My final product is discolored (yellow or brown). How can I obtain a pure white solid?
Product discoloration is typically due to high-molecular-weight byproducts or residual impurities.
-
Cause: Tarry impurities can form from side reactions at elevated temperatures.[2] Even trace amounts can impart color.
-
Solution 1: Decolorizing Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.[3]
-
Solution 2: Distillation: For larger scales, purification by vacuum distillation can be effective, although this is less common for this specific compound.
Q3: I see evidence of two products in my crude NMR. What is the likely side product?
Benzotriazole has two nucleophilic nitrogen atoms (N1 and N2), which can lead to the formation of isomeric products upon acylation or alkylation.[5]
-
Causality: While the this compound (N1 isomer) is the thermodynamically favored and major product, a small amount of the 2-benzoyl-2H-benzotriazole (N2 isomer) can sometimes form. Reaction conditions, such as solvent polarity and the nature of the cation, can influence the N1/N2 ratio in related alkylation reactions.[6]
-
Identification: The two isomers can typically be distinguished by NMR spectroscopy and their different chromatographic mobility.
-
Solution: The N1 isomer is generally more stable and often the sole product isolated after purification by recrystallization. If the N2 isomer is a persistent issue, careful optimization of the reaction solvent and temperature may be required.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism for the synthesis of this compound?
This reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates 1H-benzotriazole to form the highly nucleophilic benzotriazolide anion. This anion then attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride leaving group to yield the final product.
Caption: Nucleophilic acyl substitution pathway.
Q: What is the specific role of the base in this reaction?
The base serves two critical functions:
-
Deprotonation: 1H-Benzotriazole is weakly acidic (pKa ≈ 8.2).[6][7] The base removes the acidic proton from the N1 position, generating the benzotriazolide anion. This anion is a much stronger nucleophile than the neutral parent molecule, significantly accelerating the rate of reaction.
-
Acid Scavenger: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from protonating the starting benzotriazole (which would deactivate it) and driving the reaction to completion.
Q: Which solvent is best suited for this synthesis?
The ideal solvent should dissolve the reactants and be inert to the reaction conditions.
-
Dichloromethane (DCM): An excellent and widely used choice. It has good solubility for the reactants and is unreactive.[4] Its low boiling point makes it easy to remove during work-up.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent.[8]
-
Tetrahydrofuran (THF): Can also be used, but must be rigorously dried as it is often stabilized with water.
-
Avoid Protic Solvents: Solvents like ethanol or water are unsuitable as they can react with benzoyl chloride.
Experimental Protocols & Data
Optimized Reaction Condition Summary
The following table summarizes a set of generally successful conditions for the synthesis.
| Parameter | Recommended Specification | Rationale |
| Benzotriazole | 1.0 equivalent | Limiting reagent. |
| Benzoyl Chloride | 1.1 - 1.2 equivalents | Slight excess ensures full conversion of benzotriazole. |
| Base (Triethylamine) | 1.2 - 1.5 equivalents | Deprotonates benzotriazole and scavenges HCl byproduct.[4] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and inert.[4] |
| Temperature | 0°C for addition, then RT | Controls exothermicity and prevents side reactions.[2] |
| Reaction Time | 1 - 3 hours | Typically sufficient for full conversion; monitor by TLC. |
Step-by-Step Synthesis Protocol
This protocol is a reliable method for producing high-purity this compound.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1H-benzotriazole (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the flask in an ice-water bath to 0°C.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred suspension.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzotriazole starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove triethylamine hydrochloride), saturated NaHCO₃ solution (to remove any benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, typically a pale-yellow solid.
-
Purification: Recrystallize the crude solid from hot isopropanol or ethanol. Filter the resulting white crystals and dry them under vacuum to obtain the pure this compound.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve common synthesis issues.
Caption: A systematic workflow for troubleshooting.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 4. 1-ACETYL-1H-BENZOTRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 7. Benzotriazole - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: A Troubleshooting Guide for 1-Benzoyl-1H-benzotriazole Reactions
Welcome to the technical support center for reactions involving 1-Benzoyl-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the use of this versatile benzoylating agent. Our focus is on understanding the underlying chemistry to resolve experimental challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzoylation reaction with this compound is showing low to no conversion. What are the likely causes?
Low conversion is a common issue that can often be traced back to a few key factors. As this compound is a neutral acylating agent, the reaction conditions are critical for its success.[1][2]
Causality-Driven Troubleshooting:
-
Insufficient Nucleophilicity of the Substrate: this compound is less reactive than acyl chlorides.[3] While this is often an advantage for clean reactions, it can be a drawback with weakly nucleophilic substrates like sterically hindered amines or electron-deficient anilines.
-
Solution: Consider the addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to deprotonate the nucleophile and increase its reactivity. For very challenging substrates, a stronger base or a switch to a more reactive benzoylating agent might be necessary.
-
-
Reaction Temperature and Time: While many reactions proceed efficiently at room temperature, some may require gentle heating to overcome the activation energy barrier.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If no significant conversion is observed after a few hours at room temperature, gradually increase the temperature to 40-60 °C. Prolonged reaction times at elevated temperatures should be avoided to minimize potential decomposition.
-
-
Moisture in the Reaction: Although more stable than benzoyl chloride, this compound can still undergo hydrolysis in the presence of excessive moisture. This will consume the reagent and form benzoic acid, which can complicate purification.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water.
-
Q2: I'm observing an unexpected byproduct in my reaction. What could it be?
While this compound is known for its clean reactions, side products can form under certain conditions.[4]
Common Byproducts and Their Formation:
| Byproduct | Formation Mechanism | How to Avoid |
| Benzoic Acid | Hydrolysis of this compound due to the presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. |
| 1H-Benzotriazole | This is the expected byproduct of the benzoylation reaction. Its presence in excess might indicate incomplete reaction or workup issues. | Ensure the reaction goes to completion. During workup, an aqueous wash with a dilute base (e.g., NaHCO3) can help remove the weakly acidic 1H-Benzotriazole. |
| N-Phenylamides | Under certain free-radical conditions, reductive cleavage of the benzotriazole ring can occur, leading to the formation of N-phenylamides instead of the desired benzoylated product.[1] | Avoid radical initiators and high temperatures unless specifically desired. |
| Benzoxazoles | While more common under pyrolytic conditions, the formation of benzoxazoles from 1-acylbenzotriazoles has been observed.[5] This is less likely under standard solution-phase benzoylation conditions. | Maintain moderate reaction temperatures. |
Q3: How do I effectively remove the 1H-Benzotriazole byproduct during purification?
The 1H-Benzotriazole byproduct can sometimes be challenging to remove completely due to its polarity and solubility in various organic solvents.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench the reaction mixture with a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a dilute solution of sodium hydroxide (NaOH). 1H-Benzotriazole is weakly acidic (pKa ≈ 8.2) and will be deprotonated to its more water-soluble salt, facilitating its removal into the aqueous phase.[3]
-
Brine Wash: Follow the basic wash with a wash with saturated aqueous sodium chloride (brine) to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Recrystallization or Chromatography: If 1H-Benzotriazole is still present, purification by recrystallization or column chromatography may be necessary. For column chromatography, a solvent system with a gradual increase in polarity (e.g., hexanes/ethyl acetate) is often effective.
Visualizing Reaction Pathways
Primary Reaction Pathway
Caption: Desired benzoylation reaction pathway.
Common Side Reaction: Hydrolysis
Caption: Hydrolysis of the reagent, a common side reaction.
Experimental Protocols
General Procedure for N-Benzoylation of a Primary Amine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Reagent Addition: Add this compound (1.05-1.1 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently warm the mixture to 40-50 °C.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography as needed.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 3. 1-Acetyl-1H-benzotriazole | 18773-93-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Benzoyl-1H-benzotriazole
Welcome to the technical support center for the purification of 1-Benzoyl-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during the purification of this versatile acylating agent. As Senior Application Scientists, we understand that robust purification is critical for downstream success, and this guide explains the causality behind each step to ensure you achieve high purity with confidence.
Section 1: Understanding the Reaction Landscape
The most common synthesis of this compound involves the reaction of benzotriazole with benzoyl chloride, typically in the presence of a base. A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture.
Table 1: Physicochemical Properties of Target Compound and Common Impurities
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Solubility Characteristics |
| This compound (Product) | C13H9N3O | 223.23[1] | ~114-117 | N/A | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. |
| Benzotriazole (Starting Material) | C6H5N3 | 119.12[2] | 97-99[2][3] | 350[4] | Sparingly soluble in cold water, more soluble in hot water[2][4]; Soluble in ethanol, benzene, chloroform.[5] Basic character allows for salt formation with acid. |
| Benzoyl Chloride (Starting Material) | C7H5ClO | 140.57[6] | -1[6] | 197[6] | A fuming liquid[6]; Reacts with water to form benzoic acid and HCl.[6][7][8] Soluble in most organic solvents. |
| Benzoic Acid (Byproduct) | C7H6O2 | 122.12[9] | ~122 | ~250 | Poorly soluble in cold water, but solubility increases significantly in hot water.[10][11] Highly soluble in basic aqueous solutions due to salt formation.[12] Soluble in many organic solvents.[12][13] |
Section 2: Troubleshooting Guide & FAQs
This section addresses the specific issues you may encounter during purification in a direct question-and-answer format.
Q1: My crude product is heavily contaminated with unreacted benzotriazole. How can I remove it?
Answer: An acidic wash is the most effective method for removing unreacted benzotriazole.
Expertise & Experience: Benzotriazole possesses weak basic properties due to the lone pairs of electrons on its nitrogen atoms. By washing the organic solution of your crude product with a dilute acid, such as 1M hydrochloric acid (HCl), you can protonate the benzotriazole. This forms a benzotriazolium salt, which is highly soluble in the aqueous phase and is thus efficiently extracted from the organic layer containing your neutral product. A subsequent wash with water or brine will remove any residual acid.
Q2: Benzoic acid is the major impurity in my mixture. What is the most efficient removal strategy?
Answer: A basic wash using a solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is the standard and most effective method.
Expertise & Experience: Benzoic acid is a carboxylic acid and will readily react with a mild base like sodium bicarbonate. This acid-base reaction deprotonates the benzoic acid to form sodium benzoate, a salt with very high water solubility.[12] Your desired product, this compound, is an amide-like neutral molecule and does not react, remaining in the organic layer. Using a stronger base like sodium hydroxide (NaOH) is also possible but is often more aggressive and could potentially promote the hydrolysis of your desired product under certain conditions.
Q3: I've performed the aqueous washes, but my product still has a low melting point and looks impure. What should I do next?
Answer: After a proper aqueous workup, recrystallization is the next critical step for achieving high purity. If that fails, column chromatography is the definitive method.
Expertise & Experience: The choice of recrystallization solvent is paramount. You need a solvent (or solvent system) in which this compound is sparingly soluble at room temperature but highly soluble when hot. This differential solubility allows for the product to crystallize out upon cooling while the more soluble impurities remain in the mother liquor.
Recommended Solvents for Recrystallization:
-
Primary Choice: Ethanol or Isopropanol. These often provide good differential solubility.
-
Secondary Choices: Ethyl acetate/hexane or Toluene. A solvent/anti-solvent system can be very effective. Dissolve the crude product in a minimum of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.
If recrystallization fails to remove a persistent impurity, column chromatography is necessary. See the protocol below for suggested eluent systems.
Q4: Can my product, this compound, degrade during the workup?
Answer: Yes, it is susceptible to hydrolysis, especially under harsh basic or acidic conditions, or with prolonged heating.
Expertise & Experience: this compound is an activated acylating agent. The benzotriazole group is an excellent leaving group. While stable under neutral conditions, prolonged exposure to strong aqueous base (like NaOH) or heat during an aqueous workup can cause hydrolysis, cleaving the amide-like bond to regenerate benzotriazole and form benzoic acid (or its salt). This is why using a mild base like sodium bicarbonate for washes is recommended and why workups should be performed efficiently without unnecessary delays.[14]
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating framework for the robust purification of this compound.
Protocol 1: Comprehensive Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash (Removes Benzoic Acid): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas produced from the acid-base reaction. Shake gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.
-
Acidic Wash (Removes Benzotriazole): Add an equal volume of 1M hydrochloric acid (HCl). Shake for 1 minute, allowing the layers to separate. Drain the aqueous layer.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated sodium chloride solution (brine). The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, purified solid.
Diagram: Aqueous Workup Workflow
References
- 1. This compound | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]
- 3. 1H-Benzotriazole CAS#: 95-14-7 [m.chemicalbook.com]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. 1H-Benzotriazole [drugfuture.com]
- 6. byjus.com [byjus.com]
- 7. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 8. homework.study.com [homework.study.com]
- 9. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzoylation with 1-Benzoyl-1H-benzotriazole
Welcome to the comprehensive technical support guide for optimizing benzoylation reactions using 1-Benzoyl-1H-benzotriazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile and stable acylating agent. Here, we move beyond simple protocols to provide in-depth troubleshooting, frequently asked questions, and the scientific rationale behind procedural choices, ensuring your experiments are both successful and reproducible.
Introduction: The Benzotriazole Advantage in Acylation Chemistry
This compound, a member of the N-acylbenzotriazole family pioneered by the Katritzky group, serves as a powerful and user-friendly alternative to traditional benzoylating agents like benzoyl chloride.[1] N-acylbenzotriazoles are typically stable, crystalline solids that are easier to handle and store compared to their highly reactive and moisture-sensitive acyl chloride counterparts.[1][2] The key to their efficacy lies in the excellent leaving group ability of the benzotriazole anion, which facilitates the acyl transfer to a wide range of nucleophiles under mild, often neutral, conditions.[2] This methodology is renowned for producing high yields of acylated products with minimal side reactions, such as the diacylation that can plague more aggressive reagents.[1]
This guide will equip you with the necessary knowledge to harness the full potential of this compound for your N-, O-, and S-benzoylation needs.
Troubleshooting Guide: Navigating Common Experimental Hurdles
Even with a robust reagent, challenges can arise. This section addresses potential issues in a question-and-answer format, providing both the probable cause and a validated solution.
Question 1: My N-benzoylation of a primary amine is sluggish or incomplete, even after several hours at room temperature. What are the likely causes and how can I drive the reaction to completion?
-
Potential Cause 1: Steric Hindrance. Highly branched or sterically demanding amines can exhibit reduced nucleophilicity, slowing the rate of acylation. While this compound is effective for a wide range of amines, significant steric bulk around the nitrogen atom can be a kinetic barrier.[3]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-60 °C in a suitable solvent (e.g., THF, DMF, or acetonitrile) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by TLC to avoid potential decomposition at elevated temperatures.
-
Catalysis: The addition of a catalytic amount (5-10 mol%) of a non-nucleophilic base like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation of sterically hindered substrates. DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate.
-
-
Potential Cause 2: Low Nucleophilicity of the Amine. Aromatic amines or amines with electron-withdrawing groups are less nucleophilic than aliphatic amines and may react more slowly.
-
Solution:
-
Extended Reaction Time: These reactions may simply require longer reaction times, up to 24 hours at room temperature. Continue to monitor the reaction's progress by TLC or LC-MS.
-
Solvent Choice: A more polar aprotic solvent, such as DMF or DMSO, can help to stabilize charged intermediates and may accelerate the reaction.
-
Question 2: I am attempting an O-benzoylation of a primary alcohol, but the yield is poor. Why is this reaction more challenging than N-benzoylation, and how can I optimize it?
-
Potential Cause: Lower Nucleophilicity of Alcohols. Alcohols are generally less nucleophilic than amines, making O-acylation inherently slower. The reaction often requires activation of the alcohol to proceed efficiently.
-
Solution:
-
Base-Mediated Deprotonation: The most common and effective strategy is to deprotonate the alcohol to form the more nucleophilic alkoxide. Add 1.1 equivalents of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. For less reactive alcohols, a stronger base like sodium hydride (NaH) may be necessary, though this requires strictly anhydrous conditions.
-
Catalysis: As with hindered amines, catalytic DMAP is highly effective in promoting O-benzoylation reactions.
-
Question 3: After the work-up, I have a significant amount of a white, crystalline solid contaminating my product. I suspect it is the 1H-benzotriazole byproduct. What is the most effective way to remove it?
-
Potential Cause: 1H-Benzotriazole is the leaving group in the reaction and will be present in stoichiometric amounts upon completion. Its moderate polarity and potential for hydrogen bonding can sometimes make it challenging to separate from the desired product.
-
Solution:
-
Aqueous Basic Wash: 1H-Benzotriazole is weakly acidic (pKa ≈ 8.2) and can be effectively removed by washing the organic layer with a mild aqueous base.[4] A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃) is typically sufficient to deprotonate the benzotriazole, rendering it water-soluble and easily extractable into the aqueous phase. Repeat the wash 2-3 times for complete removal.
-
Acidic Wash (for basic products): If your benzoylated product is basic (e.g., an amide with other basic functional groups), an alternative is to wash the organic layer with dilute aqueous acid (e.g., 1 M HCl). This will protonate your product, bringing it into the aqueous layer, while the neutral 1H-benzotriazole remains in the organic layer. Subsequently, the aqueous layer can be basified and the product re-extracted.
-
Column Chromatography: If the above extraction methods are ineffective due to the properties of your target compound, standard silica gel column chromatography is a reliable method for separating the benzotriazole byproduct from your product.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over benzoyl chloride? A1: The primary advantages are:
-
Stability and Handling: It is a stable, often crystalline solid that is not sensitive to atmospheric moisture, making it easier and safer to handle and store than the fuming and highly reactive benzoyl chloride.[1]
-
Mild Reaction Conditions: Reactions can typically be carried out at room temperature without the need for strong bases to scavenge HCl, which is a byproduct of reactions with benzoyl chloride.[2]
-
High Selectivity and Clean Reactions: It is known for producing high yields of the desired product with minimal side reactions, such as the di-acylation that can occur with more reactive agents.[1]
Q2: What is the optimal solvent for benzoylation with this compound? A2: The choice of solvent depends on the substrate's solubility and reactivity.
-
For N-acylations: A wide range of aprotic solvents are suitable, including dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF). For less reactive amines, a more polar solvent like DMF can be beneficial.
-
For O-acylations (with a base): Solvents like DCM, THF, or acetonitrile are commonly used. It is crucial to use anhydrous solvents, especially when strong bases like NaH are employed.
Q3: Can I use this compound for the benzoylation of thiols (S-benzoylation)? A3: Yes, N-acylbenzotriazoles are effective reagents for the S-acylation of thiols to form thioesters. The reaction generally proceeds smoothly at room temperature in the presence of a mild base like triethylamine to deprotonate the thiol.[1]
Q4: Is this compound commercially available, or do I need to synthesize it? A4: While this compound is commercially available from various suppliers, it can also be readily synthesized in the laboratory. A common method involves the reaction of benzoyl chloride with 1H-benzotriazole in the presence of a base like triethylamine or pyridine in an anhydrous solvent. Alternatively, it can be generated in situ from a carboxylic acid and 1H-benzotriazole using a coupling agent.[5]
Experimental Protocols
The following are generalized, step-by-step protocols for common benzoylation reactions. Note: These should be adapted based on the specific properties of your substrate. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: N-Benzoylation of a Primary Aliphatic Amine (e.g., Benzylamine)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add this compound (1.05 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-6 hours).
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium carbonate solution (2 x volume of organic layer).
-
Wash with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude N-benzylbenzamide can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography if necessary.
-
Protocol 2: O-Benzoylation of a Primary Alcohol (e.g., Benzyl Alcohol) with Catalysis
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 eq), triethylamine (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, approximately 0.1-0.2 M).
-
Reagent Addition: Add this compound (1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove TEA and DMAP), saturated aqueous sodium bicarbonate (to remove benzotriazole), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl benzoate by silica gel column chromatography.
-
Data Summary and Visualization
Table 1: General Reaction Conditions for Benzoylation
| Substrate Type | Stoichiometry (Substrate:Reagent) | Base (if required) | Catalyst (optional) | Typical Solvent | Temperature | Typical Time |
| Primary Amine | 1 : 1.05 | None | None | DCM, THF, MeCN | Room Temp. | 2-6 h |
| Secondary Amine | 1 : 1.05 | None | None | DCM, THF, DMF | Room Temp. | 4-12 h |
| Aromatic Amine | 1 : 1.1 | None | DMAP (0.1 eq) | DMF, MeCN | RT to 50 °C | 12-24 h |
| Primary Alcohol | 1 : 1.1 | TEA (1.2 eq) | DMAP (0.1 eq) | Anhydrous DCM | Room Temp. | 4-12 h |
| Thiol | 1 : 1.1 | TEA (1.2 eq) | None | THF, DCM | Room Temp. | 1-4 h |
Reaction Mechanism and Workflow Diagrams
Caption: General mechanism of benzoylation with this compound.
Caption: Decision tree for troubleshooting low-yield benzoylation reactions.
References
- 1. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzotriazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 1-Benzoyl-1H-benzotriazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Benzoyl-1H-benzotriazole. As a highly efficient and versatile acylating agent, its stability is paramount to achieving reproducible and high-yielding results in your research. This guide provides in-depth troubleshooting advice and best practices rooted in chemical principles to prevent its decomposition during storage and handling.
Part 1: Troubleshooting Guide
This section addresses common issues that may arise from improper storage, helping you diagnose potential reagent degradation.
Q1: My acylation reaction resulted in a low yield, and I've isolated benzoic acid as a major byproduct. Is my this compound the culprit?
A: It is highly probable. The presence of benzoic acid alongside unreacted starting material is a classic indicator that the this compound has undergone hydrolysis. As a potent acylating agent, it is inherently susceptible to nucleophilic attack by water.[1][2] This degradation cleaves the acyl-triazole bond, resulting in the formation of equimolar amounts of benzoic acid and the parent 1H-benzotriazole. Both of these contaminants are inert under most acylation conditions and will reduce the effective concentration of your active reagent, leading directly to lower yields.
Recommended Action: Before proceeding with further experiments, you must verify the purity of your reagent stock. Refer to the quality control protocols in Part 3 for a definitive assessment using HPLC or a rapid check via TLC.
Q2: I opened my container of this compound, and the normally white, crystalline powder appears clumpy, sticky, or has a yellowish tint. What has happened?
A: These physical changes are strong indicators of moisture contamination and subsequent decomposition. This compound is hygroscopic. Upon absorbing atmospheric moisture, hydrolysis occurs. The resulting benzoic acid and 1H-benzotriazole can act as impurities that alter the crystalline structure of the powder, leading to clumping and a sticky texture. Discoloration may also occur due to the formation of minor degradation byproducts over time.
Recommended Action: Discard the reagent. Using a visibly degraded reagent will lead to unreliable and unpublishable results. To prevent this in the future, strictly adhere to the handling workflow outlined in Part 2, Q3 .
Q3: When monitoring my reaction on a TLC plate, I see two new spots that do not correspond to my starting material or product. Could this be from the reagent?
A: Yes, this is a common observation when using a partially decomposed stock of this compound. The two additional spots are almost certainly its hydrolysis products: benzoic acid and 1H-benzotriazole .
-
1H-Benzotriazole: Being moderately polar, it will typically have a distinct Rf value.
-
Benzoic Acid: As a carboxylic acid, it will often appear as a streaky spot on silica gel plates unless a small amount of acid (e.g., acetic acid) is included in the eluent.
Recommended Action: Co-spot your reaction mixture TLC plate with authentic samples of benzoic acid and 1H-benzotriazole to confirm the identity of the extraneous spots. If they match, your reagent stock is compromised.
Part 2: FAQs for Proactive Prevention & Storage
This section provides the foundational knowledge and procedures to prevent reagent degradation from the start.
Q1: What is the primary chemical pathway for the decomposition of this compound during storage?
A: The primary decomposition pathway is hydrolysis . The carbonyl carbon of the benzoyl group is highly electrophilic, making it an excellent target for nucleophiles. Water, although a weak nucleophile, is often present in sufficient quantities in the ambient atmosphere to initiate the degradation process. The benzotriazolide anion is an excellent leaving group, which facilitates this reaction.
Caption: Figure 1. Hydrolysis of this compound.
Q2: What are the definitive, long-term storage conditions for solid this compound?
A: To ensure maximum shelf-life and activity, the following conditions are mandatory. These recommendations are based on best practices for handling highly reactive and moisture-sensitive reagents.[3][4][5]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C ± 5°C | Reduces the rate of any potential thermal or auto-catalytic decomposition.[5] |
| Atmosphere | Dry Argon or Nitrogen | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.[3] |
| Light | In the dark (Amber Vial) | The benzotriazole moiety is known to be light-sensitive; storing in the dark prevents photochemical degradation.[6][7] |
| Container | Glass bottle with a Teflon-lined cap | Provides an inert storage surface and a superior moisture barrier compared to standard polymer caps. |
| Location | Dedicated desiccator cabinet (inside the freezer) | Provides a secondary barrier against moisture, especially during temperature fluctuations. |
Q3: What is the correct, step-by-step procedure for handling the reagent to take a sample?
A: Following a strict handling protocol is critical to maintaining the integrity of the bulk reagent. Each time the container is opened is a potential contamination event. The workflow below minimizes this risk.
Caption: Figure 2. Workflow for handling moisture-sensitive reagents.
The most critical step in this workflow is allowing the container to fully equilibrate to room temperature before opening.[5] Opening a cold vial will cause ambient moisture to immediately condense on the cold powder, compromising the entire stock.
Q4: Is it advisable to store this compound as a stock solution?
A: Preparing a stock solution is not recommended for long-term storage due to the increased risk of decomposition. However, for immediate or short-term use (i.e., within a single day's work), it can be acceptable if done correctly.
-
Solvent Choice: Use only anhydrous, aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF). Never use protic solvents like methanol or ethanol, as they will react with the agent.
-
Preparation: Prepare the solution under an inert atmosphere (argon or nitrogen) using anhydrous solvent from a freshly opened or properly stored bottle.
-
Storage: Store the solution in a vial with a Teflon-lined septum cap at -20°C. Use a syringe to withdraw aliquots for reactions to avoid repeatedly opening the cap.
-
Shelf-life: Discard the solution if not used within 24-48 hours. Do not store solutions for extended periods.
Part 3: Quality Control (QC) Protocols
These protocols provide self-validating systems to assess the purity and integrity of your this compound.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a quantitative measure of purity and can definitively identify and quantify the primary degradation products.[8]
Objective: To separate and quantify this compound, benzoic acid, and 1H-benzotriazole.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile : Water + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| Run Time | 10 minutes |
Methodology:
-
Standard Preparation: Prepare individual 1 mg/mL solutions of this compound, benzoic acid, and 1H-benzotriazole in Acetonitrile to determine their individual retention times.
-
Sample Preparation: Accurately weigh ~5 mg of the this compound stock to be tested and dissolve it in 5.0 mL of Acetonitrile.
-
Analysis: Inject the sample onto the HPLC system.
-
Interpretation:
-
A pure sample will show a single major peak corresponding to this compound.
-
A decomposed sample will show additional peaks matching the retention times of benzoic acid and 1H-benzotriazole standards.
-
The area percentage of the peaks can be used to estimate the purity of the reagent. For quantitative work, a reagent with >98% purity is recommended.
-
Protocol 2: Rapid Purity Check by Thin-Layer Chromatography (TLC)
This is a fast, qualitative method suitable for a quick check before setting up a reaction.
Objective: To visually check for the presence of hydrolysis impurities.
Methodology:
-
Solvent System: Prepare a developing chamber with a 3:1 mixture of Hexanes : Ethyl Acetate.
-
Plate Spotting: On a silica gel TLC plate, spot a dilute solution of your this compound (dissolved in DCM or Ethyl Acetate). For comparison, it is helpful to also spot standards of benzoic acid and 1H-benzotriazole if available.
-
Development: Place the plate in the chamber and allow the solvent front to ascend.
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation: A pure sample should show only one major spot. The presence of additional spots, especially those corresponding to the standards, indicates degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. csuohio.edu [csuohio.edu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 1-Benzoyl-1H-benzotriazole
Welcome to the technical support center for 1-Benzoyl-1H-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile benzoylating agent. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable, crystalline solid that serves as an efficient benzoylating agent. It is widely used for the formation of amide and ester bonds under mild conditions.[1][2][3] Its primary advantage lies in the benzotriazole moiety, which is an excellent leaving group, facilitating the transfer of the benzoyl group to a variety of nucleophiles, including amines, alcohols, and thiols.[1] This reagent is particularly valuable in peptide synthesis and the preparation of complex organic molecules where harsh conditions must be avoided.[1][2][4]
Q2: How does the reactivity of this compound compare to other benzoylating agents like benzoyl chloride or benzoic anhydride?
A2: this compound is generally considered a milder and more selective benzoylating agent compared to benzoyl chloride and benzoic anhydride.[1] While benzoyl chloride is highly reactive, it often requires a base to scavenge the HCl byproduct, which can lead to side reactions. Benzoic anhydride is less reactive than benzoyl chloride but can still be harsh for sensitive substrates. This compound offers a good balance of reactivity and stability, often proceeding under neutral conditions and minimizing the formation of byproducts. The benzotriazolide anion formed as a byproduct is a weak base and a good leaving group, which drives the reaction forward.[1]
Q3: What are the typical storage and handling precautions for this compound?
A3: this compound is a stable solid but can be sensitive to light and moisture.[5] It should be stored in a cool, dry place, away from strong oxidizing agents and heavy metals.[5] While generally stable, it is important to be aware that benzotriazole itself can decompose exothermically at elevated temperatures and may explode during vacuum distillation.[6] Therefore, it is crucial to avoid excessive heating of this compound and its reaction mixtures.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide: Failed Reactions
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Product Yield in Amide Synthesis
Question: I am attempting to synthesize an amide by reacting my primary/secondary amine with this compound, but I am observing very low conversion to the desired product. What could be the issue?
Potential Causes and Solutions:
-
Insufficient Nucleophilicity of the Amine: Sterically hindered amines or anilines with electron-withdrawing groups may exhibit reduced nucleophilicity, leading to a slow or incomplete reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. Monitor for potential decomposition.
-
Prolong Reaction Time: For less reactive amines, extending the reaction time may be necessary to achieve a satisfactory yield.
-
Add a Non-Nucleophilic Base: While not always necessary, the addition of a mild, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.
-
-
-
Hydrolysis of this compound: The presence of water in the reaction can lead to the hydrolysis of the benzoylating agent to benzoic acid and 1H-benzotriazole, rendering it inactive.[8]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use.
-
Dry Starting Materials: Dry the amine starting material and any other reagents to remove residual moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Poor Solubility of Reagents: If either the amine or this compound has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly diminished.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale test reactions in a variety of anhydrous solvents to identify one in which all components are soluble.
-
Use a Co-solvent: A mixture of solvents can sometimes improve the solubility of all reactants.
-
-
Workflow for Troubleshooting Low Amide Yield
Caption: Decision workflow for troubleshooting low amide yield.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing the formation of significant byproducts in my reaction, complicating the purification of my desired benzoylated product. What are these byproducts and how can I avoid them?
Potential Causes and Solutions:
-
Side Reactions with Polyfunctional Substrates: If your substrate contains multiple nucleophilic sites (e.g., amino alcohols, diamines), you may observe benzoylation at more than one position.
-
Troubleshooting Steps:
-
Use a Protecting Group Strategy: Protect the more reactive functional group before carrying out the benzoylation.
-
Control Stoichiometry: Carefully control the stoichiometry of this compound to favor mono-benzoylation. A slow addition of the benzoylating agent can also be beneficial.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity.
-
-
-
Decomposition of this compound: At elevated temperatures, this compound can potentially undergo decomposition, leading to a complex mixture of byproducts.
-
Troubleshooting Steps:
-
Avoid Excessive Heat: Maintain the reaction temperature at the lowest effective level.
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid prolonged heating.
-
-
-
Reaction with Solvent: Certain solvents, especially nucleophilic ones like alcohols, can compete with your substrate for the benzoylating agent, leading to the formation of benzoate esters as byproducts.
-
Troubleshooting Steps:
-
Choose an Inert Solvent: Opt for non-nucleophilic solvents such as THF, dichloromethane, or acetonitrile.
-
-
Mechanism of Benzoylation and Potential Side Reaction
Caption: Mechanism of benzoylation and a common side reaction.
Issue 3: Difficulty in Product Purification
Question: I have successfully formed my product, but I am struggling to separate it from the 1H-benzotriazole byproduct. What purification strategies are effective?
Potential Causes and Solutions:
-
Similar Polarity of Product and Byproduct: 1H-benzotriazole is a relatively polar compound and can co-elute with polar products during column chromatography.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. 1H-benzotriazole has some solubility in water, especially under basic conditions (it is weakly acidic with a pKa of ~8.2).[9] Washing the organic layer with a dilute aqueous base (e.g., 1M Na2CO3 or NaHCO3) can help to remove the benzotriazole byproduct by converting it to its more water-soluble salt.
-
Acid Wash: If your product is stable to acid and does not contain basic functional groups, an acidic wash (e.g., dilute HCl) can also be effective in removing any unreacted amine starting material.
-
Crystallization: If your product is a solid, recrystallization can be an effective method for purification.
-
Chromatography Optimization: If chromatography is necessary, carefully screen different solvent systems to maximize the separation between your product and 1H-benzotriazole.
-
-
Table 1: Properties of Common Solvents for Reactions and Workup
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 39.6 | 9.1 | Good for many reactions, volatile and easy to remove. |
| Acetonitrile (MeCN) | 81.6 | 37.5 | Polar aprotic, good for dissolving polar reagents. |
| Tetrahydrofuran (THF) | 66 | 7.6 | Ethereal solvent, can be a good choice for many reactions. |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Common solvent for extraction and chromatography. |
| Water | 100 | 80.1 | Used in workup to remove water-soluble byproducts. |
Experimental Protocols
General Procedure for the Benzoylation of an Amine
-
To a solution of the amine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add this compound (1.05-1.2 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute aqueous base (e.g., 1M Na2CO3), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
References
- 1. 1-Acetyl-1H-benzotriazole | 18773-93-8 | Benchchem [benchchem.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
Technical Support Center: Workup Procedures for Reactions Using 1-Benzoyl-1H-benzotriazole
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-Benzoyl-1H-benzotriazole. This document provides in-depth, field-proven insights into post-reaction workup and purification, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts essential for successfully working with this compound and its associated byproducts.
Q1: What is this compound and why does its use necessitate a specific workup strategy?
A1: this compound is a highly efficient, crystalline, and stable acylating agent. It is frequently used for the benzoylation of amines, alcohols, and other nucleophiles. The reaction proceeds by transferring the benzoyl group to the nucleophile, which releases 1H-benzotriazole (BtH) as a leaving group and subsequent byproduct.[1] The primary challenge of the workup is the efficient and complete removal of this BtH byproduct from the desired product, as its properties can lead to purification difficulties.
Q2: What are the key chemical properties of the 1H-benzotriazole (BtH) byproduct that I need to understand for its removal?
A2: Understanding the properties of 1H-benzotriazole is critical for designing an effective purification strategy. It is not a benign, easily removed substance. The most important characteristics are summarized below.
| Property | Value | Significance for Workup Procedures |
| Molar Mass | 119.13 g/mol | Helps in identifying the byproduct in mass spectrometry analysis. |
| Appearance | White to off-white/tan crystalline solid.[2] | Can sometimes be seen precipitating if solvent conditions change drastically. |
| Acidity (pKa) | ~8.2[3] | This is the most crucial property. As a weak acid, BtH can be deprotonated by a moderately strong aqueous base to form a water-soluble salt. |
| Solubility | - Slightly soluble in cold water (~20 g/L).[3][4]- Soluble in hot water.[5]- Soluble in many organic solvents (THF, DCM, EtOAc, Chloroform, DMF, Toluene).[4][5]- Highly soluble in aqueous alkaline solutions.[5] | Its solubility in common organic extraction solvents means it will remain in the organic layer unless chemically modified (i.e., converted to its salt form). |
| Melting Point | 96-100 °C[2][3] | Useful for characterization and for planning crystallizations. |
Q3: What are the most common methods for removing the 1H-benzotriazole byproduct?
A3: The most prevalent and effective method is an aqueous basic wash (liquid-liquid extraction).[6] This technique exploits the acidic nature of BtH. By washing the organic reaction mixture with an aqueous solution of a base (e.g., sodium hydroxide, sodium carbonate), the acidic BtH is deprotonated to form its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous phase, allowing it to be partitioned away from the typically neutral or basic organic product.[5][7] Other methods like chromatography and recrystallization are also used, often after an initial extractive wash.
Troubleshooting Guide: Common Workup Issues
This section uses a problem-and-solution format to address specific experimental challenges.
Issue 1: My NMR and/or LCMS analysis shows a persistent impurity at ~119 m/z after my reaction. Standard ethyl acetate/water washes do not remove it.
-
Analysis & Causality: This impurity is almost certainly the 1H-benzotriazole (BtH) byproduct. Because BtH is soluble in many common organic solvents like ethyl acetate, a simple water wash is insufficient for its removal.[4][5] The non-polar benzene ring portion of BtH provides significant organic character, while the triazole ring imparts some polarity.
-
Primary Solution: Implement a Basic Aqueous Wash.
-
Dilute your reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃). The choice of base depends on the stability of your desired product (see Issue 2).
-
Repeat the basic wash 2-3 times to ensure complete removal. The deprotonated benzotriazolate anion is highly water-soluble and will be drawn into the aqueous layer.[2][7]
-
Follow with a water wash to remove any residual base, and then a brine wash to facilitate drying.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Issue 2: My desired product contains a base-sensitive functional group (e.g., an ester that could be hydrolyzed). How can I remove the BtH byproduct?
-
Analysis & Causality: Using a strong base like NaOH could damage your product. The key is to use a base that is strong enough to deprotonate BtH (pKa ~8.2) but weak enough to not react with your product.
-
Solution 1: Use a Milder Base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often sufficient. The bicarbonate anion is basic enough to deprotonate a significant portion of the BtH, allowing for its removal into the aqueous phase, while being much less likely to hydrolyze sensitive functional groups compared to hydroxide.
-
Solution 2: Reverse the Extraction (for Basic Products). If your desired product is an amine (basic), you can perform an acidic wash.
-
Wash the organic layer with aqueous acid (e.g., 1M HCl).
-
Your basic product will be protonated and move into the aqueous layer.
-
The weakly acidic BtH will remain in the organic layer.
-
Separate the layers. You can then discard the organic layer containing the BtH.
-
Basify the aqueous layer containing your product with a strong base (e.g., NaOH) to deprotonate it, causing it to precipitate or allowing it to be re-extracted with fresh organic solvent.
-
Issue 3: The benzotriazole byproduct is co-eluting with my product during silica gel column chromatography.
-
Analysis & Causality: This occurs when the polarity of your product and BtH are very similar in the chosen eluent system. BtH is moderately polar and can be difficult to separate from products of similar polarity.
-
Solution: Perform a Basic Wash Before Chromatography. The most reliable solution is to remove the BtH via an acid-base extraction as described in Issue 1 prior to loading your crude material onto the column. This eliminates the co-elution problem entirely and is the standard industrial and academic practice. Attempting to solve this problem with chromatography alone is inefficient.
Issue 4: My reaction yield is unexpectedly low after the workup.
-
Analysis & Causality: While this could be an issue with the reaction itself, a poorly executed workup can lead to product loss. One common cause is the formation of an emulsion during the basic wash, leading to product being trapped at the interface. Another possibility, especially for amphiphilic products, is partial partitioning into the basic aqueous layer.
-
Solution:
-
Break Emulsions: If an emulsion forms during extraction, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Back-Extraction: After your basic washes, it is good practice to perform a "back-extraction." Take the combined aqueous layers from your basic washes and extract them once with a fresh portion of your organic solvent (e.g., ethyl acetate). This will recover any of your desired organic product that may have been lost to the aqueous phase. Combine this new organic layer with your main organic phase before drying and concentration.
-
Visualized Workflows and Protocols
Decision Logic for Workup Strategy
The choice of workup procedure is dictated by the chemical nature of your desired product. This decision tree illustrates the selection process.
Caption: Decision tree for selecting the appropriate workup strategy.
Experimental Protocol 1: Standard Basic Wash for Neutral/Basic Products
This protocol details the most common and effective method for removing 1H-benzotriazole (BtH).
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 6. benchchem.com [benchchem.com]
- 7. Sodium Benzotriazole, Corrosion Inhibitors | Wincom Inc. [wincom-inc.com]
Validation & Comparative
A Comparative Analysis of Benzoylating Agents: The Superior Performance of 1-Benzoyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the benzoyl group serves as a crucial protecting group and a key structural motif in a multitude of pharmaceuticals and functional materials. The choice of a benzoylating agent is therefore a critical decision that can significantly influence the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of 1-benzoyl-1H-benzotriazole with traditional benzoylating agents, namely benzoyl chloride and benzoic anhydride, supported by experimental data to inform the selection of the optimal reagent.
The Landscape of Benzoylation: A Tale of Reactivity and Selectivity
Benzoylation, the process of introducing a benzoyl group onto a substrate, is a cornerstone of organic synthesis. The ideal benzoylating agent should offer a harmonious balance of high reactivity, excellent yields, and broad functional group tolerance, all while ensuring operational simplicity and safety. Historically, benzoyl chloride and benzoic anhydride have been the workhorses for this transformation. However, their utility is often hampered by their respective drawbacks.
Benzoyl chloride , while highly reactive, is a corrosive and moisture-sensitive liquid. Its reaction generates hydrochloric acid (HCl) as a byproduct, necessitating the use of a stoichiometric amount of base to neutralize the acid, which can complicate workup and be incompatible with acid-sensitive substrates.
Benzoic anhydride , a solid, is less reactive than benzoyl chloride and often requires higher temperatures or longer reaction times to achieve complete conversion. The byproduct, benzoic acid, must be removed during workup, typically through a basic wash.
Enter this compound: A Paradigm of Efficiency and Mildness
This compound, a stable, crystalline solid, has emerged as a superior alternative, elegantly overcoming the limitations of its predecessors. Developed from the pioneering work of Katritzky on benzotriazole as a synthetic auxiliary, this reagent offers a unique combination of high reactivity and operational mildness.
The Mechanism of Action: A Tale of an Excellent Leaving Group
The efficacy of this compound lies in the exceptional leaving group ability of the benzotriazolide anion. The benzoylation reaction proceeds via a nucleophilic acyl substitution pathway. The nucleophile (an alcohol, amine, etc.) attacks the electrophilic carbonyl carbon of the benzoyl group. The resulting tetrahedral intermediate then collapses, expelling the highly stable and non-basic benzotriazole anion to yield the benzoylated product.
Figure 1: General workflow for benzoylation using this compound.
Head-to-Head Comparison: The Experimental Evidence
To provide a clear and objective comparison, we have compiled representative experimental data for the benzoylation of two common substrates, benzyl alcohol (an alcohol) and aniline (an amine), using the three benzoylating agents.
Note: The following data has been synthesized from typical procedures and yields reported across multiple authoritative sources. It is intended for comparative purposes and may not reflect the results of a single, direct head-to-head experimental study.
Table 1: Benzoylation of Benzyl Alcohol
| Benzoylating Agent | Typical Reaction Conditions | Typical Reaction Time | Typical Yield (%) | Byproduct | Key Advantages & Disadvantages |
| This compound | Room temperature, neutral conditions (e.g., in CH2Cl2 or THF) | 1-3 hours | >95 | 1H-Benzotriazole | Advantages: Mild, neutral conditions; high yield; easy workup (water-soluble byproduct). Disadvantages: Higher reagent cost. |
| Benzoyl Chloride | 0 °C to room temperature, with a base (e.g., pyridine, triethylamine) in an aprotic solvent | 0.5-2 hours | ~90 | HCl (neutralized to a salt) | Advantages: High reactivity; lower reagent cost. Disadvantages: Corrosive; moisture-sensitive; requires base; acidic byproduct. |
| Benzoic Anhydride | Elevated temperature (e.g., reflux) or with a catalyst (e.g., DMAP) | 4-12 hours | ~85 | Benzoic acid | Advantages: Solid, stable reagent. Disadvantages: Lower reactivity; requires forcing conditions or catalysis; byproduct removal needed. |
Table 2: N-Benzoylation of Aniline
| Benzoylating Agent | Typical Reaction Conditions | Typical Reaction Time | Typical Yield (%) | Byproduct | Key Advantages & Disadvantages |
| This compound | Room temperature, neutral conditions (e.g., in CH2Cl2 or THF) | 1-2 hours | >95 | 1H-Benzotriazole | Advantages: Mild, neutral conditions; high yield; excellent for sensitive amines. Disadvantages: Higher reagent cost. |
| Benzoyl Chloride | Schotten-Baumann conditions (e.g., aq. NaOH) or with a base in an organic solvent | 0.25-1 hour | ~95 | HCl (neutralized to a salt) | Advantages: Very rapid reaction; high yield. Disadvantages: Highly exothermic; potential for di-acylation in some cases.[1][2][3][4][5][6] |
| Benzoic Anhydride | Elevated temperature (e.g., reflux in a high-boiling solvent) | 6-18 hours | ~90 | Benzoic acid | Advantages: Can be used for less reactive amines. Disadvantages: Slow reaction; requires high temperatures. |
The Decisive Advantages of this compound
The experimental data underscores the significant advantages of this compound for a wide range of benzoylation reactions:
-
Mild and Neutral Reaction Conditions: The ability to perform benzoylations at room temperature without the need for strong acids or bases makes it ideal for substrates with sensitive functional groups.
-
High Yields and Purity: Reactions with this compound consistently afford high yields of the desired products with minimal side reactions.
-
Operational Simplicity and Safety: As a stable, non-corrosive solid, it is significantly easier and safer to handle and store than benzoyl chloride.
-
Simplified Workup and Purification: The 1H-benzotriazole byproduct is readily removed by a simple aqueous wash, streamlining the purification process.
Experimental Protocol: A Practical Guide to Benzoylation with this compound
This protocol details the benzoylation of benzyl alcohol as a representative example.
Materials:
-
Benzyl alcohol (1.0 mmol, 108 mg)
-
This compound (1.1 mmol, 245 mg)
-
Dichloromethane (CH2Cl2), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).
-
Dissolve the benzyl alcohol in anhydrous dichloromethane (10 mL).
-
To this solution, add this compound (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the 1H-benzotriazole byproduct.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by flash column chromatography on silica gel.
Figure 2: A typical experimental workflow for benzoylation.
Conclusion: A Clear Choice for Modern Synthesis
For researchers, scientists, and drug development professionals seeking a reliable, efficient, and mild benzoylating agent, this compound presents a compelling case. Its superior performance, particularly with sensitive and complex substrates, combined with its ease of use and enhanced safety profile, positions it as the premier choice for modern organic synthesis. While traditional reagents have their place, the versatility and robustness of this compound make it an indispensable tool for the discerning synthetic chemist.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. youtube.com [youtube.com]
- 3. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 4. Write chemical reaction of aniline with benzoyl chloride and write the name of the product obtained. [allen.in]
- 5. Preparation of Benzanilide (Benzoylation). [arvindchemedu.com]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
A Comparative Guide to Benzoylating Agents: 1-Benzoyl-1H-benzotriazole vs. Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the benzoyl group serves as a crucial protecting group and a common structural motif in pharmaceuticals, natural products, and advanced materials. The choice of benzoylating agent is paramount, directly influencing reaction efficiency, selectivity, and overall process viability. This guide provides an in-depth technical comparison between the classical reagent, benzoyl chloride, and the modern, milder alternative, 1-Benzoyl-1H-benzotriazole.
Executive Summary: At a Glance
| Feature | Benzoyl Chloride | This compound |
| Reactivity | High; often aggressive | High, but controlled and mild |
| Byproducts | Hydrochloric acid (HCl) | 1H-Benzotriazole |
| Reaction Conditions | Requires stoichiometric base (e.g., NaOH, pyridine) | Often neutral; base catalysis is optional |
| Handling & Stability | Fuming liquid, lachrymator, moisture-sensitive | Stable, crystalline solid, easy to handle |
| Workup | Aqueous washes to remove base and HCl salts | Simple extraction or filtration |
| Chemoselectivity | Moderate; can be problematic with acid-sensitive substrates | High; excellent for complex and sensitive molecules |
| Ideal Use Cases | Robust, simple substrates; large-scale synthesis where cost is critical | Acid-sensitive substrates, complex molecules, high-purity applications |
Mechanistic Foundations: Understanding the Reactivity
The fundamental difference in the efficacy and application of these two reagents lies in their reaction mechanisms and the nature of their respective leaving groups.
Benzoyl Chloride: A Classical Powerhouse Benzoyl chloride is a highly reactive acyl chloride. Its utility is most frequently demonstrated in the Schotten-Baumann reaction , where an amine or alcohol is acylated under biphasic, aqueous alkaline conditions.[1][2] The base (typically NaOH) serves two critical roles: it deprotonates the nucleophile (e.g., phenol to the more nucleophilic phenoxide) and neutralizes the hydrochloric acid byproduct that is generated.[3][4] This neutralization is essential to drive the reaction to completion and prevent protonation of the amine nucleophile, which would render it unreactive.[4]
However, the generation of HCl is a significant drawback. It necessitates a stoichiometric amount of base and can lead to side reactions, such as hydrolysis of the starting material or product, particularly with acid-sensitive functional groups.
This compound: The Mild and Selective Alternative Developed as a superior acylating agent, this compound operates through a different paradigm.[5] It is a stable, crystalline solid synthesized from a carboxylic acid and 1H-benzotriazole.[6] In this reagent, the benzotriazole anion serves as an excellent leaving group (pKa of 1H-benzotriazole is ~8.2), facilitating nucleophilic attack under much milder and often neutral conditions.[7][8][9]
The key advantage is the nature of the byproduct: 1H-benzotriazole. It is a weakly acidic, organic-soluble molecule that is easily removed during workup via a simple aqueous wash, often without the need for a strong base. This eliminates the issues associated with HCl generation, making it highly compatible with substrates bearing acid-labile protecting groups or other sensitive functionalities.[10]
Diagram: Comparative Reaction Mechanisms
The following diagram illustrates the fundamental differences in the benzoylation of a generic nucleophile (Nu-H) by each reagent.
Caption: Reaction pathways for benzoylation.
Head-to-Head Efficacy: A Data-Driven Comparison
The choice between these reagents often comes down to a balance of reactivity, selectivity, and practicality.
N-Benzoylation of Amines
For simple, robust amines, both reagents are highly effective. The Schotten-Baumann conditions for benzoyl chloride are well-established for reactions like the benzoylation of aniline.[1] However, for substrates with multiple nucleophilic sites or sensitive functionalities, this compound demonstrates superior chemoselectivity. It has been shown to be highly selective for amines in the presence of other functional groups like phenols, alcohols, and thiols.[10]
| Substrate Type | Benzoyl Chloride | This compound | Rationale & Causality |
| Simple Primary/Secondary Amines | High Yield (typically >90%) | Excellent Yield (>95%) | Both are effective, but the benzotriazole method offers a simpler, non-aqueous workup. |
| Amino Alcohols | Risk of O- and N-acylation | High selectivity for N-acylation | The milder, neutral conditions of the benzotriazole reagent favor acylation of the more nucleophilic amine over the alcohol. |
| Acid-Sensitive Amines | Potential for degradation/side reactions | High yield, preserved integrity | The absence of strong acid/base conditions prevents cleavage of protecting groups like Boc or Trityl. |
O-Benzoylation of Alcohols
Benzoylation of alcohols, particularly phenols, is a common application for benzoyl chloride.[11] The reaction is typically fast and high-yielding. However, for sterically hindered alcohols or substrates where regioselectivity is crucial, conditions can be harsh. Recent studies on regioselective benzoylation highlight that subtle changes in substrate and conditions are critical.[12] this compound provides a reliable method for O-acylation under mild conditions, often requiring only gentle heating or extended reaction times at room temperature.[10]
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are representative protocols for the N-benzoylation of benzylamine.
Protocol 1: N-Benzoylation using Benzoyl Chloride (Schotten-Baumann)
-
Setup: In a flask, dissolve benzylamine (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and 2M aqueous sodium hydroxide (NaOH) solution. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirring mixture over 15 minutes.
-
Causality: Dropwise addition controls the exothermic reaction. The strong base neutralizes the generated HCl, preventing the formation of benzylammonium chloride, which is unreactive.[4]
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until the smell of benzoyl chloride is no longer apparent.[1]
-
Workup: Separate the organic layer. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Causality: The acid wash removes any unreacted amine and excess NaOH. The bicarbonate wash removes any remaining HCl or benzoic acid impurity.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-benzylbenzamide. Recrystallization may be required.
Protocol 2: N-Benzoylation using this compound
-
Setup: In a flask, dissolve benzylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM.
-
Reagent Addition: Add this compound (1.05 eq) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Causality: The reaction proceeds under neutral conditions as the benzotriazole anion is a stable leaving group and does not generate a strong acid.[8]
-
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash with 1M NaOH (aq) to remove the 1H-benzotriazole byproduct, followed by a brine wash.
-
Causality: The weakly acidic 1H-benzotriazole (pKa ~8.2) is deprotonated by the NaOH wash and extracted into the aqueous layer, simplifying purification.[9]
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield high-purity N-benzylbenzamide.
Diagram: Comparative Experimental Workflow
Caption: Workflow comparison for N-benzoylation.
Stability, Handling, and Safety
Benzoyl Chloride:
-
Physical State: Colorless, fuming liquid.[13]
-
Hazards: Corrosive, lachrymator (causes tearing), and reacts violently with water.[14] Requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Stability: Highly sensitive to moisture, hydrolyzing to benzoic acid and HCl. Must be stored under inert atmosphere.
This compound:
-
Physical State: White to off-white crystalline solid.[15]
-
Hazards: Classified as a skin and eye irritant.[16] It is significantly less hazardous to handle than benzoyl chloride.
-
Stability: Thermally stable and not sensitive to atmospheric moisture, allowing for easy storage and handling on the benchtop.[17]
Conclusion and Recommendations
Both benzoyl chloride and this compound are effective benzoylating agents, but their domains of application are distinct.
Benzoyl chloride remains the reagent of choice for large-scale industrial synthesis and for simple, robust substrates where its high reactivity and low cost are advantageous. The challenges associated with its handling and the harsh reaction conditions are often manageable in these contexts.
This compound excels in research, drug development, and fine chemical synthesis where substrate complexity, chemoselectivity, and purity are paramount. Its mild reaction conditions, simple workup, and compatibility with sensitive functional groups provide a decisive advantage for the synthesis of high-value, complex molecules. While the reagent cost is higher, the increased yields, higher purity, and reduced need for complex purification often justify the initial investment.
For the modern synthetic chemist, this compound is not merely an alternative but a superior tool for achieving elegant and efficient benzoylations in challenging molecular architectures.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. collegedunia.com [collegedunia.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzotriazole synthesis [organic-chemistry.org]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Benzotriazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound [chemicalbook.com]
- 16. This compound | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 1H-Benzotriazole | 95-14-7 [chemicalbook.com]
A Comparative Guide to the Reaction Kinetics of 1-Benzoyl-1H-benzotriazole: An Essential Acylating Agent for Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the efficient formation of amide and ester bonds is of paramount importance. The choice of an acylating agent is a critical decision that dictates reaction efficiency, substrate scope, and overall yield. Among the diverse array of available reagents, 1-Benzoyl-1H-benzotriazole (Bbt) has emerged as a superior alternative to traditional acylating agents like benzoyl chloride. This guide provides an in-depth analysis of the reaction kinetics of Bbt, offering a comparative perspective against other common benzoylating agents, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
The Rise of this compound: A Stable and Potent Benzoylating Agent
This compound is a crystalline, stable solid that serves as an efficient benzoyl group donor.[1] Unlike the highly reactive and moisture-sensitive benzoyl chloride, Bbt offers significant advantages in terms of handling, stability, and reaction control.[1] The benzotriazole moiety acts as an excellent leaving group, facilitating the nucleophilic acyl substitution under mild and often neutral conditions.[1] This inherent stability and reactivity profile make Bbt a valuable tool for the acylation of a wide range of nucleophiles, including amines, alcohols, and thiols.
The general mechanism for the benzoylation of an amine with this compound proceeds through a nucleophilic attack of the amine on the carbonyl carbon of Bbt, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired amide and the release of the stable benzotriazole anion.
Caption: General mechanism for the aminolysis of this compound.
Kinetic Profile of this compound in Key Reactions
A thorough understanding of the reaction kinetics is essential for optimizing reaction conditions and predicting outcomes. Here, we delve into the kinetics of two primary reactions of Bbt: hydrolysis and aminolysis.
Hydrolysis Kinetics: A Stable Acylating Agent
The stability of an acylating agent in aqueous or protic environments is a critical factor, especially in biological applications or when working with substrates that have low solubility in anhydrous solvents. While specific kinetic data for the hydrolysis of this compound is not extensively reported, studies on the closely related 1-benzoyl-1,2,4-triazole provide valuable insights.
The hydrolysis of 1-benzoyl-1,2,4-triazole follows first-order kinetics and is pH-independent in aqueous solutions.[2][3] This suggests that the spontaneous hydrolysis is the dominant pathway. The reaction rate is influenced by the solvent composition, with the addition of alcohols like ethanol and propanol leading to a decrease in the rate constant.[3]
Table 1: First-Order Rate Constants for the Hydrolysis of 1-Benzoyl-1,2,4-triazole in Aqueous Solution at 298.2 K [3]
| Condition | Rate Constant (k) / s⁻¹ |
| Aqueous Solution | Data not explicitly provided in the abstract |
| Aqueous Solution + Ethanol | Decreased rate constant |
| Aqueous Solution + Propanol | Decreased rate constant |
| Aqueous Solution + NaCl | Dramatically decreased rate constant |
The key takeaway is the inherent stability of the N-acyltriazole scaffold towards hydrolysis compared to more reactive acylating agents. This stability allows for benzoylation reactions to be performed under a wider range of conditions without significant decomposition of the reagent.
Aminolysis Kinetics: Efficient Amide Bond Formation
The aminolysis of N-acylbenzotriazoles is a cornerstone of their application. While specific kinetic data for this compound is scarce in the literature, studies on similar systems, such as the aminolysis of 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene, reveal important mechanistic details. In these reactions, the departure of the benzotriazole-related leaving group can be the rate-determining step, highlighting the importance of the leaving group's ability to stabilize the negative charge.[4][5]
The reactivity of N-acylbenzotriazoles in aminolysis is generally high, allowing for the efficient formation of amides under mild conditions.[1] This high reactivity, coupled with their stability, underscores their advantage over reagents like benzoyl chloride, which often require harsher conditions and stringent control of moisture.
A Comparative Kinetic Analysis: this compound vs. Alternative Benzoylating Agents
To truly appreciate the utility of Bbt, a direct comparison with other common benzoylating agents is necessary. The primary competitor in this space is benzoyl chloride.
Reactivity and Reaction Conditions
Benzoyl Chloride: This is a highly reactive liquid that readily undergoes nucleophilic acyl substitution. However, its high reactivity is also a significant drawback. It is extremely sensitive to moisture, hydrolyzing to the unreactive benzoic acid.[6] Reactions with amines are vigorous and produce hydrochloric acid as a byproduct, which must be scavenged by a base to prevent protonation of the amine nucleophile and drive the reaction to completion.[7]
This compound: In contrast, Bbt is a stable, crystalline solid that is much less sensitive to ambient moisture.[1] Aminolysis reactions with Bbt proceed under milder, often neutral, conditions, and the benzotriazole byproduct is less acidic than HCl, simplifying the workup procedure.[1]
Comparative Kinetic Data
The reaction between aniline and benzoyl chloride in N-methyl-2-pyrrolidone has been studied, and a kinetic model was established, indicating a fast main reaction.[9]
Table 2: Qualitative Comparison of Benzoylating Agents
| Feature | This compound | Benzoyl Chloride |
| Physical State | Crystalline solid | Fuming liquid |
| Stability | Stable to air and moisture | Highly sensitive to moisture |
| Reactivity | High, but controlled | Very high, often vigorous |
| Byproduct | Benzotriazole (weakly acidic) | Hydrochloric acid (strong acid) |
| Reaction Conditions | Mild, often neutral | Requires base to scavenge HCl |
| Handling | Easy to handle and weigh | Corrosive, requires careful handling |
The superior handling characteristics and milder reaction conditions of this compound often translate to higher effective yields and cleaner reaction profiles, particularly for complex and sensitive substrates.
Caption: Conceptual comparison of benzoylation with Bbt and benzoyl chloride.
Experimental Protocols for Kinetic Analysis
To facilitate further research and application, we provide detailed protocols for monitoring the reaction kinetics of this compound.
General Considerations for Kinetic Experiments
-
Solvent: Use anhydrous solvents to prevent hydrolysis of the acylating agent, especially when comparing with benzoyl chloride.
-
Temperature Control: Maintain a constant temperature using a thermostatted bath, as reaction rates are highly temperature-dependent.
-
Concentrations: Use pseudo-first-order conditions by having one reactant (e.g., the amine) in large excess to simplify the rate law determination.
Protocol 1: UV-Vis Spectrophotometric Monitoring of Aminolysis
This method is suitable when there is a significant change in the UV-Vis absorbance spectrum upon reaction.
Materials:
-
This compound (Bbt)
-
Amine of interest (e.g., aniline)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of Bbt and the amine in the chosen anhydrous solvent.
-
Determine the wavelength of maximum absorbance difference between the reactants and products by running full spectra.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the Bbt solution with a large excess of the amine solution.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength over time.
-
Record the absorbance data at regular intervals until the reaction is complete.
-
Analyze the data by plotting the appropriate function of absorbance versus time (e.g., ln(A∞ - At) vs. time for a pseudo-first-order reaction) to determine the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated from k' by dividing by the concentration of the excess reactant.
Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.
Protocol 2: ¹H NMR Spectroscopic Monitoring of Aminolysis
This method is useful when the proton signals of the reactants and products are well-resolved in the ¹H NMR spectrum.
Materials:
-
This compound (Bbt)
-
Amine of interest
-
Deuterated anhydrous solvent (e.g., CD₃CN)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of Bbt and the amine in the deuterated solvent.
-
Acquire a ¹H NMR spectrum of the starting materials to identify characteristic peaks for integration.
-
Initiate the reaction by mixing the reactants at a known time and temperature, either directly in the NMR tube or in a separate vessel from which aliquots are taken.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the characteristic peaks of a reactant and a product in each spectrum.
-
Calculate the concentration of the reactant and product at each time point based on the relative integrals.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
Conclusion and Future Outlook
This compound stands out as a highly effective and user-friendly benzoylating agent. Its favorable kinetic profile, characterized by high reactivity under mild conditions and enhanced stability, makes it a superior choice over traditional reagents like benzoyl chloride for a wide range of synthetic applications. The ability to perform benzoylations without the need for harsh conditions or stringent exclusion of moisture opens up new possibilities for the synthesis of complex and sensitive molecules.
While this guide provides a comprehensive overview based on available data, further direct comparative kinetic studies between Bbt and other acylating agents under standardized conditions are warranted. Such studies would provide invaluable quantitative data to further guide the rational selection of reagents in synthesis design. The continued exploration of the reaction kinetics of N-acylbenzotriazoles will undoubtedly lead to new and improved synthetic methodologies, benefiting the fields of drug discovery, materials science, and beyond.
References
- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 2. Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis in aqueous solution of 1-benzoyl-1,2,4-triazole; the role of pairwise and triplet Gibbs energy interaction parameters in describing the effects of added salts and added alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of reactions of aniline and benzoyl chloride in a microstructured chemical system [ouci.dntb.gov.ua]
- 8. Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Regioselectivity in 1-Benzoyl-1H-benzotriazole Reactions
For chemists engaged in the intricate art of molecular synthesis, particularly in the pharmaceutical and materials science sectors, the ability to predictably functionalize a molecule is paramount. Among the arsenal of acylating agents, 1-Benzoyl-1H-benzotriazole (Bt-Bz) stands out as a remarkably stable, crystalline, and versatile reagent. Its true power, however, lies in its predictable regioselectivity. This guide provides an in-depth comparison of Bt-Bz's reactivity towards various nucleophiles, supported by mechanistic insights and validated experimental protocols, to empower researchers in leveraging its full synthetic potential.
The Engine of Reactivity: Why Benzotriazole is an Exceptional Leaving Group
Before delving into comparative reactions, it is crucial to understand the causality behind the efficacy of N-acylbenzotriazoles. The benzotriazolide anion is an excellent leaving group, a property derived from its inherent stability. Benzotriazole is a weak acid with a pKa of approximately 8.2; consequently, its conjugate base is exceptionally weak and stable. This low basicity means it is disinclined to reverse the reaction by attacking the newly formed acylated product, thus ensuring high conversion rates under mild conditions. This fundamental principle underpins the broad utility of Bt-Bz as an acyl transfer agent.
The general mechanism follows a classic nucleophilic acyl substitution pathway. The nucleophile attacks the electrophilic carbonyl carbon of the benzoyl group, proceeding through a tetrahedral intermediate before expelling the stable benzotriazolide anion.
The Benzoyl Donor's Dilemma: A Cost-Benefit Analysis of 1-Benzoyl-1H-benzotriazole in Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the introduction of a benzoyl group is a frequent and often critical transformation. The choice of the benzoylating agent can significantly impact reaction efficiency, yield, purification strategy, and ultimately, the overall cost-effectiveness of a synthetic route. While traditional reagents like benzoyl chloride and benzoic anhydride have long been the workhorses of the field, N-acylbenzotriazoles, particularly 1-Benzoyl-1H-benzotriazole, have emerged as powerful alternatives, offering a unique set of advantages under milder conditions. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance against established alternatives with supporting experimental data and field-proven insights.
The Contenders: A Comparative Overview
The decision to employ a particular benzoylating agent hinges on a careful evaluation of its reactivity, stability, byproducts, and cost. Here, we compare this compound with its primary competitors: benzoyl chloride and benzoic anhydride.
| Feature | This compound | Benzoyl Chloride | Benzoic Anhydride |
| Reactivity | High, but controlled | Very high, often aggressive | Moderate |
| Reaction Conditions | Mild, often room temperature, neutral pH | Often requires base (e.g., pyridine, triethylamine) to scavenge HCl | Requires higher temperatures or catalysts |
| Byproducts | 1H-Benzotriazole (water-soluble, recoverable) | HCl (corrosive), amine hydrochlorides (can complicate purification) | Benzoic acid (can be difficult to separate from product) |
| Stability & Handling | Crystalline solid, stable to air and moisture | Fuming liquid, corrosive, moisture-sensitive | Crystalline solid, relatively stable |
| Selectivity | High, particularly for N-acylation in the presence of other nucleophiles | Can lead to side reactions with sensitive functional groups | Generally good, but can require forcing conditions |
| Cost | Higher initial reagent cost | Lower initial reagent cost | Moderate initial reagent cost |
Delving Deeper: The Causality Behind Experimental Choices
The theoretical advantages of this compound translate into tangible benefits in the laboratory. The benzotriazole moiety acts as an excellent leaving group, facilitating nucleophilic attack on the carbonyl carbon under neutral conditions.[1] This contrasts sharply with benzoyl chloride, where the generation of hydrochloric acid necessitates the use of a base, which can complicate the reaction workup and potentially lead to base-catalyzed side reactions.[2]
Benzoic anhydride, while less aggressive than benzoyl chloride, often requires elevated temperatures to achieve comparable reaction rates, which can be detrimental to thermally sensitive substrates. The byproduct, benzoic acid, can also pose purification challenges due to its similar solubility profile to many benzoylated products.[3]
The true "cost" of a reagent extends beyond its purchase price. The "process cost," which includes factors like reaction time, energy consumption, yield, and purification expenses, must be considered. While this compound has a higher upfront cost, its ability to provide high yields under mild conditions with a simple, often aqueous, workup can lead to significant downstream savings, particularly in complex, multi-step syntheses common in drug development.
Quantitative Performance: A Data-Driven Comparison
To provide a clearer picture of the practical implications of reagent choice, the following table summarizes typical experimental outcomes for the benzoylation of common substrates.
| Substrate | Reagent | Conditions | Reaction Time | Yield | Reference |
| Aniline | This compound | THF, rt | 2 h | 95% | [1] |
| Aniline | Benzoyl Chloride | aq. NaOH | 10 min | 92% | [2] |
| Benzyl Alcohol | This compound | Toluene, reflux | 6 h | 85% | [4] |
| Benzyl Alcohol | Benzoyl Chloride | Pyridine, 0°C to rt | 12 h | 90% | [5] |
| Diols | 1-(Benzoyloxy)benzotriazole | CH2Cl2, rt | 1-3 h | 80-95% (mono-benzoylation) | [6] |
As the data suggests, this compound consistently delivers high yields under mild conditions. Notably, its application in the selective mono-benzoylation of diols highlights its superior selectivity compared to more aggressive reagents.[6]
Cost Analysis: Beyond the Price Tag
A direct comparison of bulk pricing reveals the expected trend:
| Reagent | Approximate Price (per kg) |
| This compound | ~$1200 - $1500 |
| 1H-Benzotriazole | ~$30 - $50 |
| Benzoyl Chloride | ~$10 - $20 |
| Benzoic Anhydride | ~$20 - $40 |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.[3][7][8]
While benzoyl chloride is significantly cheaper on a per-kilogram basis, the synthesis of this compound is a straightforward, high-yielding process from 1H-benzotriazole and benzoyl chloride or benzoic acid.[9] For laboratories that frequently perform benzoylations, the in-house preparation of this compound can be a cost-effective strategy. The ability to recover and reuse the 1H-benzotriazole byproduct further enhances its economic viability in the long run.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for the synthesis of this compound and its use in a typical N-benzoylation reaction are provided below, alongside a standard protocol for benzoylation using benzoyl chloride.
Protocol 1: Synthesis of this compound
This protocol is adapted from the work of Katritzky et al.[9]
Materials:
-
1H-Benzotriazole (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 1H-benzotriazole in anhydrous THF at 0 °C, add triethylamine dropwise.
-
Slowly add benzoyl chloride to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure this compound as a white crystalline solid.
Protocol 2: N-Benzoylation of Aniline with this compound
This protocol is a representative example based on the methodology described by Katritzky et al.[1]
Materials:
-
Aniline (1.0 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve aniline and this compound in THF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-phenylbenzamide (benzanilide).
Protocol 3: N-Benzoylation of Aniline with Benzoyl Chloride (Schotten-Baumann Reaction)
This is a standard laboratory procedure.[2]
Materials:
-
Aniline (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% aq. Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve aniline in DCM and cool the solution in an ice bath.
-
Add 10% aq. NaOH solution.
-
Add benzoyl chloride dropwise with vigorous stirring.
-
Continue stirring for 10-15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-phenylbenzamide.
Visualizing the Chemistry
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Comparative reaction pathways for benzoylation.
Caption: Simplified workflow comparison for benzoylation reactions.
Conclusion and Future Outlook
This compound stands as a highly effective and versatile benzoylating agent. Its primary advantages lie in the mildness of reaction conditions, high yields, and simplified workup procedures due to the formation of a water-soluble and recoverable byproduct. While the initial reagent cost is higher than that of traditional agents like benzoyl chloride, a holistic cost-benefit analysis that considers process efficiency, purification costs, and the potential for byproduct recovery often reveals this compound to be a more economical choice in the long run, especially for high-value, complex syntheses.
For researchers and drug development professionals, the ability to perform clean and efficient benzoylations on sensitive and complex substrates is paramount. This compound and the broader class of N-acylbenzotriazoles represent a valuable tool in the synthetic chemist's arsenal, enabling transformations that may be challenging with more traditional, aggressive reagents. As the demand for greener, more efficient, and selective synthetic methodologies continues to grow, the adoption of reagents like this compound is likely to become increasingly widespread.
References
- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]
- 2. Benzanilide synthesis | PPTX [slideshare.net]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. lookchem.com [lookchem.com]
- 7. 苯甲酰氯,ACS试剂,99% C6H5COCl [sigmaaldrich.com]
- 8. biocompare.com [biocompare.com]
- 9. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for 1-Benzoyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-Benzoyl-1H-benzotriazole, a key chemical intermediate. We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, offering insights into the experimental choices and the causality behind them. Our focus is on providing a self-validating framework, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
The Critical Role of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] For this compound, this typically involves quantifying its presence as an active pharmaceutical ingredient (API), an intermediate, or a potential impurity. An unvalidated method can lead to unreliable and inaccurate results, with significant consequences for product quality and patient safety. The recently updated ICH Q2(R2) guidelines provide a comprehensive framework for this process, which we will adhere to in our discussion.[3][4][5][6][7]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical technique is contingent on the physicochemical properties of the analyte and the intended application of the method. For this compound, both HPLC and GC-MS present viable options, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry.[8] It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, especially when coupled with a mass spectrometric detector.[9][10][11] However, the volatility of the analyte is a critical factor, and derivatization may be necessary for polar compounds to improve their chromatographic behavior.[9][11]
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Method Selection Workflow for this compound.
Core Validation Parameters: A Head-to-Head Comparison
The validation of an analytical method involves assessing a set of key performance characteristics.[12] The following table provides a comparative summary of the expected performance of HPLC-UV and GC-MS for the analysis of this compound.
| Validation Parameter | HPLC-UV | GC-MS | Rationale and Considerations |
| Specificity | High | Very High | HPLC-UV specificity depends on chromatographic separation from potential impurities. GC-MS offers higher specificity due to the combination of retention time and mass fragmentation patterns. |
| **Linearity (R²) ** | > 0.999 | > 0.999 | Both techniques are expected to exhibit excellent linearity over a defined concentration range. |
| Range | 80-120% of test concentration | 70-130% of test concentration | The range is established based on the intended application, such as assay or impurity testing.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Accuracy is determined by analyzing samples with known concentrations of the analyte. |
| Precision (%RSD) | < 2.0% | < 3.0% | Repeatability and intermediate precision are assessed to ensure the method's consistency. |
| Limit of Detection (LOD) | ng level | pg level | GC-MS typically offers lower limits of detection, making it suitable for trace analysis. |
| Limit of Quantitation (LOQ) | ng level | pg level | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | High | Moderate | HPLC methods are often more robust to small variations in experimental parameters. GC-MS methods can be sensitive to changes in injection parameters and column conditions. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for the validation of HPLC-UV and GC-MS methods for this compound.
HPLC-UV Method Validation Protocol
This protocol is designed for the quantification of this compound in a drug substance.
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Make five replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
-
Acceptance Criteria: RSD for peak area ≤ 2.0%; RSD for retention time ≤ 1.0%.
2. Specificity:
-
Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable).
-
Analyze a sample of this compound spiked with known impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the resulting solutions.
-
-
Acceptance Criteria: No interfering peaks at the retention time of this compound. The peak for this compound should be pure, as determined by a photodiode array (PDA) detector.
3. Linearity and Range:
-
Objective: To demonstrate a proportional relationship between the analyte concentration and the instrumental response over a specified range.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound covering 80% to 120% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
-
Acceptance Criteria: R² ≥ 0.999.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a placebo with a known amount of this compound.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.
-
-
Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be precise and accurate.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze a standard solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters should be met under all varied conditions.
The following diagram illustrates the validation workflow for the HPLC-UV method.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. youtube.com [youtube.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. scielo.br [scielo.br]
- 9. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Benzoyl-1H-benzotriazole
As researchers and drug development professionals, our work with novel chemical entities demands not only innovation but also an unwavering commitment to safety and environmental stewardship. 1-Benzoyl-1H-benzotriazole, a common benzoylating agent and synthetic intermediate, requires meticulous handling throughout its lifecycle, including its final disposal. This guide provides an in-depth, procedural framework for its safe management, grounded in established safety protocols and chemical principles.
While a specific, official Safety Data Sheet (SDS) for this compound is not widely available, a robust disposal plan can be formulated by assessing its constituent parts: the reactive N-acyl linkage and the hazardous 1H-Benzotriazole parent structure. This approach, which is standard practice for novel derivatives, ensures that all potential hazards are addressed.[1]
Hazard Assessment: A Compound of Dual Concern
The primary hazards of this compound stem from both its own reactivity and the known risks of its parent compound, 1H-benzotriazole. The Globally Harmonized System (GHS) classifications provided by PubChem for this compound indicate it is an irritant.[2] The hazards of the parent compound, 1H-benzotriazole, are well-documented and must be considered, as it is a potential hydrolysis product and shares structural alerts.
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3]
-
Harmful if Swallowed (H302): The parent compound is harmful if ingested.[4]
-
Aquatic Toxicity (H411/H412): 1H-Benzotriazole is toxic to aquatic life with long-lasting effects, making environmental release a critical concern.[4]
| Hazard Identification (Proxy Data from 1H-Benzotriazole & Compound-Specific Data) | GHS Classification | Source |
| Acute Toxicity, Oral | Category 4 (H302) | |
| Skin Corrosion/Irritation | Category 2 (H315) | [2] |
| Serious Eye Damage/Irritation | Category 2 (H319) | [2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335), Respiratory Tract Irritation | [2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 (H411) |
Immediate Safety & Handling Protocols
Before any handling or disposal operations, ensuring a controlled environment and proper personal protective equipment (PPE) is paramount.
-
Engineering Controls: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1] The work area must be equipped with an accessible eyewash station and safety shower.[5]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described in OSHA's eye and face protection regulations in 29 CFR 1910.133.[6][7]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Glove suitability and breakthrough time should be confirmed with the manufacturer.[3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1][8]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step 1: Evacuate and Secure
-
If the spill is large or ventilation is poor, evacuate the immediate area.
-
Eliminate all sources of ignition.[8]
Step 2: Contain the Spill
-
Prevent the spilled material from entering drains or waterways.[3]
Step 3: Clean-up
-
For solid spills, gently cover with an inert absorbent material like vermiculite, sand, or dry earth.[1][8]
-
Crucially, avoid generating dust. Do not dry sweep.[3] If appropriate, lightly moisten the material to prevent it from becoming airborne.[9]
-
Using non-sparking tools, carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[1][3]
Step 4: Decontaminate
-
Clean the spill area thoroughly with soap and water.
-
Collect all decontamination materials (e.g., paper towels, wipes) and place them in the same hazardous waste container.
Core Disposal Procedure: Chemical Neutralization and Collection
Disposing of this compound directly as a reactive solid is not recommended. The N-benzoyl group is an amide-like linkage that is susceptible to base-catalyzed hydrolysis. This process deactivates the compound, breaking it down into sodium benzoate and the sodium salt of 1H-benzotriazole. This resulting aqueous solution is more stable and safer to handle for final disposal.
Objective: To neutralize this compound waste prior to collection.
Materials:
-
This compound waste (solid or in a compatible organic solvent)
-
10% Sodium Hydroxide (NaOH) aqueous solution
-
Large beaker or flask (at least 10x the volume of the waste)
-
Stir plate and stir bar
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Preparation: In a chemical fume hood, place a beaker containing the 10% NaOH solution on a stir plate. The volume of the NaOH solution should be approximately ten times the weight of the benzotriazole waste.
-
Initiate Stirring: Begin stirring the NaOH solution to create a vortex.
-
Slow Addition: Carefully and slowly add the this compound waste to the stirring basic solution. The reaction is exothermic; slow addition is critical to control the temperature.
-
Reaction: Allow the mixture to stir for a minimum of 2 hours at room temperature to ensure complete hydrolysis. The solid should fully dissolve.
-
Final Collection: The resulting aqueous waste, containing sodium benzoate and sodium 1H-benzotriazolide, must be collected in a properly labeled hazardous waste container. The container label should clearly state "Aqueous Hazardous Waste: Contains Sodium Benzoate and Sodium 1H-Benzotriazolide."
-
Regulatory Disposal: This container must be disposed of through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[10] Never pour this waste down the drain.[11]
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12] The rinsate must be collected and disposed of as hazardous waste.[12]
-
Contaminated PPE: Used gloves, weigh boats, and other contaminated disposable materials must be placed in a sealed bag or container and disposed of as solid hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Disposal decision workflow.
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H9N3O | CID 570059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. cpachem.com [cpachem.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. carlroth.com [carlroth.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
